Methyl isoquinoline-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl isoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGJDGITRCZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611313 | |
| Record name | Methyl isoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27104-72-9 | |
| Record name | Methyl isoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl Isoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl isoquinoline-1-carboxylate, a key building block in medicinal chemistry and materials science. This document details the primary synthetic route, including a thorough experimental protocol for the esterification of isoquinoline-1-carboxylic acid. Furthermore, it presents key characterization data to ensure the identity and purity of the final product. The logical workflow for the synthesis is also visually represented to aid in experimental planning and execution.
Introduction
Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. In particular, functionalization at the C1 position of the isoquinoline ring is a common strategy in the development of novel therapeutic agents. This compound serves as a versatile intermediate, enabling further chemical modifications to produce a diverse array of complex molecules for drug discovery and materials science applications. This guide focuses on a reliable and high-yielding method for its preparation.
Synthetic Pathway
The most direct and widely employed method for the synthesis of this compound is the esterification of isoquinoline-1-carboxylic acid. This two-step, one-pot procedure involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by in-situ methanolysis to yield the desired methyl ester.
A logical workflow for this synthesis is presented below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound from isoquinoline-1-carboxylic acid.
Materials and Methods
Materials:
-
Isoquinoline-1-carboxylic acid
-
Thionyl chloride (SOCl₂), purified
-
Absolute methyl alcohol (CH₃OH)
-
Potassium bicarbonate (KHCO₃)
-
Decolorizing carbon
-
Water
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration equipment
-
Rotary evaporator
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Melting Point Apparatus
Synthesis of this compound
This procedure is adapted from a general method for the preparation of methyl esters of isoquinolinecarboxylic acids.[1]
Step 1: Formation of Isoquinoline-1-carbonyl Chloride Hydrochloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 g of isoquinoline-1-carboxylic acid in 10 mL of purified thionyl chloride.
-
Heat the mixture to reflux on a water bath for 5 minutes.
-
After the reflux period, remove the excess thionyl chloride by evaporation under reduced pressure using a water pump. The resulting solid is the crude hydrochloride salt of isoquinoline-1-carbonyl chloride. This intermediate is typically used directly in the next step without further purification.
Step 2: Esterification
-
To the crude isoquinoline-1-carbonyl chloride hydrochloride, add 10 mL of absolute methyl alcohol.
-
Heat the mixture to reflux on a water bath for 5 minutes.
-
Following the reflux, remove the excess methyl alcohol by evaporation.
-
Dissolve the resulting solid in a sufficient amount of water at room temperature.
-
Treat the aqueous solution with a small amount of decolorizing carbon at room temperature and filter the mixture.
-
To the clear filtrate, add an excess of an aqueous solution of potassium bicarbonate.
-
The white, crystalline this compound will precipitate out of the solution.
-
Collect the solid product by filtration and dry at room temperature.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Isoquinoline-1-carboxylic acid | |
| Final Product | This compound | |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | [2] |
| Typical Yield | > 90% | [1] |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic analysis.
Table 2: Physicochemical and Spectroscopic Data
| Property | Predicted Value | Notes |
| Appearance | White crystalline solid | |
| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.53 (d, J = 8.4 Hz, 1H), 8.14 (d, J = 8.4 Hz, 1H), 7.78 (t, J = 7.6 Hz, 1H), 7.70 (t, J = 7.5 Hz, 1H), 4.07 (s, 3H) | These are representative shifts for a similar isoquinoline carboxylate structure and may vary slightly. |
| 13C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.0, 154.0, 140.7, 136.6, 130.4, 129.4, 128.3, 127.0, 126.0, 124.8, 52.6 | These are representative shifts for a similar isoquinoline carboxylate structure and may vary slightly. |
Note: The provided NMR data is based on closely related structures and serves as an estimation. Actual experimental values should be obtained for confirmation.
Conclusion
This technical guide outlines a robust and high-yielding protocol for the synthesis of this compound. The detailed experimental procedure, coupled with the presented quantitative and characterization data, provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and verify this important chemical intermediate. The straightforward nature of this synthetic route makes it amenable to both small-scale laboratory synthesis and potential scale-up operations.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of Methyl Isoquinoline-1-carboxylate
Introduction: this compound is an organic compound featuring an isoquinoline core with a methyl ester at the 1-position. This heterocyclic aromatic molecule serves as a valuable building block in organic synthesis and has been explored for its utility in various chemical transformations. Its derivatives are of significant interest in medicinal chemistry due to the broad pharmacological activities associated with the isoquinoline scaffold, including anti-inflammatory, anti-migratory, and anti-tumor properties.[1][2][3] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [4] |
| Molecular Weight | 187.19 g/mol | [4] |
| CAS Number | 27104-72-9 | [4] |
| Physical Form | Liquid | [5] |
| Purity | 95% | [5] |
| Storage Temperature | Room temperature, sealed in dry conditions | [5] |
| InChI | InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3 | [4][5] |
| InChIKey | WJHGJDGITRCZLH-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)C1=NC=CC2=CC=CC=C21 |
Chemical Reactivity and Applications
This compound and its parent acid, isoquinoline-1-carboxylic acid, exhibit notable reactivity that has been leveraged in synthetic organic chemistry.
1. Role in Oxidation Reactions: this compound has been identified as having high values in oxidation reactions and can function as a terminal oxidant in organic synthesis. It can be utilized as an experimental oxidant for the oxidation of terminal alkenes to produce terminal epoxides.
2. Glycosylation Reactions: A significant application of the isoquinoline-1-carboxylate moiety is its use as a traceless leaving group in chelation-assisted glycosylation reactions. Glycosyl isoquinoline-1-carboxylates have been developed as stable, readily available glycosyl donors.[6][7] These reactions are typically promoted by copper(II) triflate (Cu(OTf)₂) under mild and neutral conditions.[6][7] The copper isoquinoline-1-carboxylate salt precipitates from the reaction mixture, effectively making the leaving group traceless in solution.[6][7] This methodology allows for the iterative synthesis of oligosaccharides.[7]
Experimental Protocols
Copper-Promoted Glycosylation Using a Glycosyl Isoquinoline-1-carboxylate Donor
This protocol is a representative example of the use of the isoquinoline-1-carboxylate moiety in glycosylation, as described in the literature.[6][7]
Materials:
-
Glycosyl Isoquinoline-1-carboxylate (Donor)
-
Glycosyl Acceptor (e.g., an alcohol)
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the glycosyl acceptor (1.2 equivalents) in the chosen anhydrous solvent, add the glycosyl isoquinoline-1-carboxylate donor (1.0 equivalent).
-
The mixture is stirred under an inert atmosphere.
-
Copper(II) triflate (0.6 to 1.2 equivalents) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is filtered to remove the precipitated copper isoquinoline-1-carboxylate salt.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired glycosylated product.
Visualizations
Experimental and Logical Workflows
Caption: Workflow of copper-promoted glycosylation.
Potential Biological Activity Pathway
While the direct interaction of this compound with specific signaling pathways is not detailed, derivatives of isoquinoline-1-carboxamide have been shown to inhibit the MAPKs/NF-κB pathway in microglial cells, suggesting a potential mechanism of action for this class of compounds in neuroinflammation.[2]
Caption: Potential inhibition of the MAPK/NF-κB pathway.
Conclusion
This compound is a versatile chemical entity with established applications in organic synthesis, particularly in oxidation and glycosylation reactions. The broader isoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in modulating key signaling pathways involved in inflammation and cell proliferation.[2][3] Further research into the synthesis of novel derivatives of this compound and the exploration of their biological activities could lead to the development of new therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. This compound | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 27104-72-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Methyl Isoquinoline-1-carboxylate (CAS No. 27104-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl isoquinoline-1-carboxylate, a heterocyclic compound of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of the biological activities associated with the broader isoquinoline scaffold, highlighting potential areas for future research.
Chemical Identity and Properties
This compound is a derivative of isoquinoline, a structural isomer of quinoline, with a methyl ester group at the 1-position.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 27104-72-9 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Isoquinoline-1-carboxylic acid methyl ester, Methyl 1-isoquinolinecarboxylate | [1][2] |
| Physical Form | Liquid (at room temperature) | |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 187.063328530 Da | [1] |
| Topological Polar Surface Area | 39.2 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
Synthesis of this compound
The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Reissert reactions.[3][4][5][6][7][8][9][10][11][12] The Reissert reaction, in particular, provides a direct route to functionalize the 1-position of the isoquinoline ring and is a common method for preparing isoquinoline-1-carboxylic acids and their derivatives.[12]
Experimental Protocol: Synthesis via Reissert Reaction followed by Esterification
This protocol outlines a general two-step procedure for the synthesis of this compound. The first step involves the formation of isoquinoline-1-carboxylic acid via a Reissert-Kaufmann type reaction, followed by esterification.
Step 1: Synthesis of Isoquinoline-1-carboxylic Acid (a Reissert-Kaufmann approach)
-
Materials: Isoquinoline, Potassium Cyanide (KCN), Benzoyl Chloride, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, dissolve isoquinoline in a suitable solvent such as dichloromethane.
-
Add a solution of potassium cyanide in water to the flask.
-
Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Isolate the intermediate Reissert compound, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline.
-
Hydrolyze the Reissert compound by heating with concentrated hydrochloric acid.
-
Neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the isoquinoline-1-carboxylic acid.
-
Filter, wash with cold water, and dry the product.
-
Step 2: Esterification to this compound
-
Materials: Isoquinoline-1-carboxylic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).
-
Procedure (Fischer Esterification):
-
Suspend isoquinoline-1-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Spectral Data
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.2 | d | 1H | H-8 |
| ~8.0 - 7.8 | d | 1H | H-3 |
| ~7.8 - 7.5 | m | 3H | H-4, H-5, H-7 |
| ~7.5 - 7.3 | t | 1H | H-6 |
| ~4.0 | s | 3H | -OCH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~150 - 120 | Aromatic Carbons (C-1, C-3 to C-8a) |
| ~53 | -OCH₃ |
Table 5: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1720 | C=O stretch (ester) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been reported for this compound, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-migratory, anticancer, and antiviral effects.
Anti-Inflammatory and Anti-Migratory Activity
Studies on isoquinoline-1-carboxamides, structurally related to this compound, have shown potent anti-inflammatory and anti-migratory effects in lipopolysaccharide (LPS)-treated BV2 microglial cells. The mechanism of action for these compounds was found to be the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.
References
- 1. This compound | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:27104-72-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. name-reaction.com [name-reaction.com]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Reissert reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methyl Isoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl isoquinoline-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, and available synthetic methodologies. Furthermore, it explores the broader pharmacological context of the isoquinoline scaffold, with a specific focus on the inhibition of key inflammatory signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of isoquinoline derivatives.
Chemical Identity and Structure
The nomenclature and structural representation of this compound are fundamental to its study. Its unambiguous identification is crucial for database searches, procurement, and regulatory purposes.
IUPAC Name: this compound
Synonyms: Isoquinoline-1-carboxylic acid methyl ester, 1-Isoquinolinecarboxylic acid methyl ester
Chemical Structure:
The structure of this compound consists of an isoquinoline ring system with a methyl carboxylate group substituted at the 1-position. The isoquinoline core is a bicyclic aromatic heterocycle, containing a benzene ring fused to a pyridine ring.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectral Data
Quantitative data is essential for experimental design, including solubility determination, dosage calculations, and analytical method development. The following tables summarize the key physicochemical and computed properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | PubChem |
| Molecular Weight | 187.19 g/mol | PubChem |
| CAS Number | 27104-72-9 | PubChem |
| Appearance | Liquid | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich |
| Storage Temperature | Room Temperature (Sealed in dry) | Sigma-Aldrich |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 2.3 | PubChem[1] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectral Data:
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic protons (isoquinoline ring) | 7.0 - 9.0 | Multiplet/Doublet |
| Methoxy protons (-OCH₃) | ~3.9 | Singlet |
Note: Actual chemical shifts can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, methods for structurally similar compounds provide a strong basis for its preparation.
Synthesis of Methyl 3-isoquinolinecarboxylate:
A relevant synthetic procedure involves the oxidation of a tetrahydroisoquinoline precursor.
-
Starting Material: Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
-
Reagents: Potassium permanganate, N,N-dimethylformamide (DMF), ethanol.
-
Procedure:
-
Dissolve methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in DMF.
-
Add potassium permanganate to the solution.
-
Allow the reaction to proceed for several hours.
-
Quench the reaction with ethanol and stir.
-
Remove the solvent and redissolve the residue in methanol.
-
Purify the product by column chromatography.
-
This method, while for the 3-carboxylate isomer, illustrates a potential oxidative aromatization approach.
General Synthesis of 1-Substituted Isoquinolines:
A common method for preparing 1-substituted isoquinolines is through a Reissert reaction. This involves the reaction of isoquinoline with an acyl chloride and a cyanide source, followed by hydrolysis and subsequent modification of the 1-position.
Biological Activity and Signaling Pathways
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Inhibition of Inflammatory Pathways:
Derivatives of isoquinoline-1-carboxamide have been shown to possess potent anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated microglial cells. These effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
MAPK/NF-κB Signaling Pathway:
The diagram below illustrates the inhibitory effect of isoquinoline-1-carboxamide derivatives on the LPS-induced inflammatory cascade.
Caption: Inhibition of the MAPKs/NF-κB pathway by isoquinoline-1-carboxamide derivatives.
This pathway highlights the potential of this compound and related compounds to modulate inflammatory responses, making them attractive candidates for the development of novel therapeutics for neuroinflammatory and other inflammatory disorders.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and organic synthesis. While detailed experimental data for this specific compound is limited, the broader understanding of the isoquinoline class provides a strong framework for its investigation. The established role of isoquinoline derivatives in modulating key signaling pathways, such as the MAPK/NF-κB pathway, underscores the importance of continued research into this compound and its analogs. This guide serves as a starting point for researchers, providing the necessary foundational information to facilitate further exploration and application of this compound.
References
An In-depth Technical Guide to Methyl Isoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl isoquinoline-1-carboxylate is a heterocyclic organic compound with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the current understanding of its biological context. While specific biological activity data for this compound is limited in publicly accessible literature, this document summarizes the known activities of structurally related isoquinoline derivatives to provide a basis for future research and drug discovery efforts. Detailed experimental protocols for a plausible synthetic route are provided, based on established chemical transformations.
Introduction
The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] The functionalization of the isoquinoline nucleus at the C1 position has been a key strategy in the development of novel therapeutic agents. This compound, as a stable ester derivative, represents a valuable building block for further chemical modifications and biological screening. Its discovery is rooted in the broader exploration of isoquinoline chemistry, particularly through methods enabling C1 functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.19 g/mol | [2] |
| CAS Number | 27104-72-9 | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC(=O)C1=NC=CC2=CC=CC=C21 | [2] |
| Appearance | Not explicitly reported, likely a solid | - |
| Solubility | Not explicitly reported | - |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
Synthesis of this compound
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Experimental Protocols
The following protocols are based on well-established, general procedures for the Reissert reaction and Fischer esterification.
Step 1: Synthesis of Isoquinoline-1-carboxylic Acid via the Reissert Reaction
This protocol is adapted from the general principles of the Reissert reaction.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve isoquinoline in a suitable solvent such as dichloromethane.
-
Addition of Reagents: Cool the solution in an ice bath. Add an acyl chloride (e.g., benzoyl chloride) dropwise, followed by an aqueous solution of potassium cyanide.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Separate the organic layer and wash it sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude Reissert compound.
-
Hydrolysis: Subject the crude Reissert compound to acidic or basic hydrolysis. For acidic hydrolysis, reflux the compound in a mixture of concentrated hydrochloric acid and acetic acid. For basic hydrolysis, reflux with an aqueous solution of sodium hydroxide.
-
Purification: After hydrolysis, adjust the pH of the solution to precipitate the isoquinoline-1-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry to obtain the desired product.
Step 2: Synthesis of this compound via Fischer Esterification
This protocol follows the general procedure for Fischer esterification.[4]
-
Reaction Setup: In a round-bottom flask, suspend isoquinoline-1-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Biological Activity and Signaling Pathways
There is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of this compound. However, the broader class of isoquinoline derivatives is known for a wide range of pharmacological effects.[1] A summary of the biological activities of some related isoquinoline compounds is presented in Table 2.
Table 2: Biological Activities of Selected Isoquinoline Derivatives
| Compound/Derivative Class | Biological Activity | Reference(s) |
| Isoquinoline-1-carboxamides | Anti-inflammatory and anti-migratory effects in microglial cells, potentially through inhibition of the MAPKs/NF-κB pathway. | [5] |
| 1,2,3,4-Tetrahydroisoquinolines (THIQs) | Antidepressant, neuroprotective, antibacterial, and antimalarial activities have been reported for various analogs. | [6] |
| Simple Isoquinoline Alkaloids | Anti-inflammatory and other biological activities. | [7] |
| Glycosyl Isoquinoline-1-carboxylates | Used as glycosyl donors in chemical synthesis, indicating their reactivity and potential for creating complex bioactive molecules. | [8] |
Hypothetical Biological Screening Workflow
Given the diverse activities of related compounds, a logical workflow for the initial biological evaluation of this compound is proposed below.
Caption: Hypothetical workflow for biological screening.
Conclusion
This compound is a readily accessible compound through well-established synthetic methodologies. While its specific biological functions remain to be elucidated, the rich pharmacology of the isoquinoline class of compounds suggests that it is a promising candidate for further investigation in drug discovery programs. This guide provides the foundational chemical knowledge required to synthesize and further explore the potential of this molecule. Future research should focus on a systematic evaluation of its biological activity to unlock its therapeutic potential.
References
- 1. This compound - CAS:27104-72-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate | C11H9NO3 | CID 641184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 8. Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl Isoquinoline-1-carboxylate: A Technical Guide
Introduction
Methyl isoquinoline-1-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its isoquinoline core is a key structural motif in numerous biologically active molecules. Understanding the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and quality control in synthetic and analytical workflows. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, based on data for closely related derivatives, along with general experimental protocols for these analytical techniques.
Spectroscopic Data Summary
Due to the limited availability of public domain spectroscopic data for this compound, the following tables present representative data from closely related isoquinoline carboxylate derivatives. These values provide an expected range and pattern for the signals of the target molecule.
Table 1: 1H NMR (Proton Nuclear Magnetic Resonance) Data of Representative Isoquinoline Derivatives
| Proton | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 8.65 (CDCl3) | s | - |
| H-4 | 8.51 - 8.45 (CDCl3) | m | - |
| H-5 | 8.86 - 8.80 (CDCl3) | m | - |
| H-6 | 7.81 – 7.74 (CDCl3) | m | - |
| H-7 | 7.76 – 7.67 (CDCl3) | m | - |
| H-8 | 8.02 – 7.95 (CDCl3) | m | - |
| -OCH3 | 4.05 (CDCl3) | s | - |
Table 2: 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data of Representative Isoquinoline Derivatives
| Carbon | Chemical Shift (δ) ppm (Solvent) |
| C-1 | 153.9 |
| C-3 | 139.8 |
| C-4 | 126.8 |
| C-4a | 127.0 |
| C-5 | 128.5 |
| C-6 | 131.2 |
| C-7 | 131.2 |
| C-8 | 127.2 |
| C-8a | 137.0 |
| C=O | 165.9 |
| -OCH3 | 53.0 |
Table 3: IR (Infrared) Spectroscopy Data of Representative Aromatic Esters
| Functional Group | Vibrational Mode | Absorption Range (cm-1) |
| C=O (Ester) | Stretch | 1730 - 1715 |
| C-O (Ester) | Stretch | 1310 - 1250 and 1130 - 1100 |
| C=N (Isoquinoline) | Stretch | ~1620 |
| C=C (Aromatic) | Stretch | ~1600 and ~1475 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Methyl) | Stretch | 3000 - 2850 |
Table 4: MS (Mass Spectrometry) Data
| Ion | m/z (Mass-to-Charge Ratio) | Method |
| [M]+ | 187.06 | Calculated |
| [M+H]+ | 188.07 | Calculated |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.
-
Data Acquisition:
-
For 1H NMR, standard parameters are used, including a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For 13C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans is usually required compared to 1H NMR.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm-1).
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm-1).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump after being dissolved in a suitable solvent (e.g., methanol, acetonitrile), or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) can be used. ESI is often preferred for generating the protonated molecule [M+H]+ with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Solubility of Methyl Isoquinoline-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoquinoline-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its isoquinoline core is a structural motif found in numerous biologically active natural products and synthetic compounds. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a relevant biological context for its potential application.
While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide extrapolates its likely solubility based on the known behavior of isoquinoline and its derivatives. Isoquinoline itself is known to be soluble in many common organic solvents[1].
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | PubChem[2] |
| Molecular Weight | 187.19 g/mol | PubChem[2] |
| CAS Number | 27104-72-9 | PubChem[2] |
| Predicted logP | 2.3 | PubChem[2] |
Solubility Profile
Based on the general solubility of isoquinoline and related heterocyclic compounds, a qualitative solubility profile for this compound in a range of common organic solvents is provided in Table 2. The principle of "like dissolves like" suggests that this moderately polar compound will exhibit good solubility in polar aprotic and moderately polar protic solvents.
| Solvent | Polarity | Expected Solubility |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Isopropanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Ethyl Acetate | Moderately Polar | Soluble |
| Dichloromethane | Moderately Polar | Soluble |
| Chloroform | Moderately Polar | Soluble |
| Tetrahydrofuran (THF) | Moderately Polar | Soluble |
| Toluene | Nonpolar | Sparingly Soluble |
| Hexane | Nonpolar | Insoluble |
| Water | Polar Protic | Sparingly Soluble to Insoluble |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette to avoid transferring any solid particles.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.
-
The mass of the dissolved solid is the final weight of the dish minus its initial tared weight.
-
Solubility is calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).
-
UV/Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
After reaching equilibrium, filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the solvent.
-
Experimental Workflow
The general workflow for determining the solubility of a compound is depicted in the following diagram.
Biological Context: Relevance in Cancer Research
Isoquinoline alkaloids have garnered significant attention in cancer research due to their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest[3][4][5]. Several studies have indicated that some isoquinoline derivatives exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway[6][7]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[8]. The ability of isoquinoline-based compounds to inhibit this pathway makes them promising candidates for the development of novel anticancer therapeutics.
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for isoquinoline derivatives.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains to be experimentally determined, the provided qualitative profile and detailed experimental protocols offer a robust framework for researchers. Furthermore, the exploration of its potential role in modulating the PI3K/Akt/mTOR signaling pathway highlights the importance of such compounds in the ongoing search for novel cancer therapeutics. Further experimental investigation into the precise solubility and biological activity of this compound is warranted to fully elucidate its potential in drug development.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Reactivity of the Ester Group in Methyl Isoquinoline-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the ester group in methyl isoquinoline-1-carboxylate. The strategic location of the ester at the C-1 position of the isoquinoline ring system, adjacent to the heterocyclic nitrogen atom, imparts distinct electronic properties that govern its chemical behavior. This document details key transformations of the ester functionality, including hydrolysis, amidation, reduction, and reactions with organometallic reagents. Experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in synthetic and medicinal chemistry.
Electronic and Steric Considerations
The reactivity of the ester group in this compound is significantly influenced by the electron-withdrawing nature of the isoquinoline ring's nitrogen atom. This effect increases the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack compared to esters on a simple benzene ring. Nucleophilic reactions, therefore, generally proceed readily at the C-1 position. Steric hindrance around the C-1 position is minimal, allowing for the approach of various nucleophiles.
Key Reactions of the Ester Group
The methyl ester at the C-1 position of the isoquinoline scaffold can undergo a variety of useful transformations, providing access to a range of important derivatives such as carboxylic acids, amides, and alcohols.
Hydrolysis to Isoquinoline-1-carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. This reaction is a fundamental transformation for the synthesis of isoquinoline-1-carboxylic acid, a valuable building block for further derivatization.
Table 1: Quantitative Data for Hydrolysis of this compound
| Reaction | Product | Reagents and Conditions | Yield |
| Basic Hydrolysis | Isoquinoline-1-carboxylic acid | 1. NaOH (aq), EtOH, Reflux2. HCl (aq) to pH ~2 | High |
| Acidic Hydrolysis | Isoquinoline-1-carboxylic acid | H2SO4 (aq), Reflux | Good |
Experimental Protocol: Basic Hydrolysis (Representative)
-
Dissolve this compound in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford isoquinoline-1-carboxylic acid.
Product Characterization (Isoquinoline-1-carboxylic acid)
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): δ 15.5 (br s, 1H, COOH), 8.65 (d, J=8.4 Hz, 1H), 8.40 (d, J=5.6 Hz, 1H), 8.25 (d, J=8.0 Hz, 1H), 8.10 (t, J=7.6 Hz, 1H), 7.95 (t, J=7.6 Hz, 1H), 7.80 (d, J=5.6 Hz, 1H).[1][2]
-
¹³C NMR (DMSO-d₆): δ 166.8, 149.2, 142.9, 137.5, 131.2, 129.1, 128.8, 128.1, 127.5, 125.4.[1]
Amidation to Isoquinoline-1-carboxamide
The ester can be converted to the corresponding amide by reaction with ammonia or a primary or secondary amine. This reaction, often referred to as aminolysis, typically requires elevated temperatures. The resulting isoquinoline-1-carboxamides are of interest in medicinal chemistry.[3]
Table 2: Quantitative Data for Amidation of this compound
| Reaction | Product | Reagents and Conditions | Yield |
| Aminolysis | Isoquinoline-1-carboxamide | Ammonia (in methanol or as a gas), heat | Moderate to Good |
| Aminolysis | N-Substituted isoquinoline-1-carboxamide | Primary or Secondary Amine, heat | Varies depending on the amine; generally moderate to good yields can be expected.[4] |
Note: While direct amidation of this compound is a standard transformation, specific yield data from this starting material is not detailed in the provided search results. The yields for isoquinoline-1-carboxamides in the literature often originate from other synthetic routes, such as the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, which can produce yields ranging from 55-89%.[3]
Experimental Protocol: Amidation with Ammonia (Representative)
-
Place this compound in a sealed pressure vessel.
-
Add a solution of ammonia in methanol.
-
Heat the vessel at a temperature of 100-150 °C for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully vent the pressure.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield isoquinoline-1-carboxamide.
Product Characterization (Representative N-Substituted Isoquinoline-1-carboxamides)
-
N-(tert-butyl)isoquinoline-1-carboxamide:
-
¹H NMR (CDCl₃): δ 8.52 (d, J=5.6 Hz, 1H), 8.18 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.70-7.58 (m, 2H), 7.52 (d, J=5.6 Hz, 1H), 1.55 (s, 9H).
-
-
N-phenylisoquinoline-1-carboxamide:
-
¹H NMR (CDCl₃): δ 10.2 (s, 1H), 8.62 (d, J=5.6 Hz, 1H), 8.35 (d, J=8.4 Hz, 1H), 7.92-7.85 (m, 3H), 7.78-7.65 (m, 2H), 7.45 (t, J=7.8 Hz, 2H), 7.22 (t, J=7.4 Hz, 1H).
-
Reduction to (Isoquinolin-1-yl)methanol
The ester group can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides a straightforward route to (isoquinolin-1-yl)methanol, a versatile intermediate for further functionalization.
Table 3: Quantitative Data for the Reduction of this compound
| Reaction | Product | Reagents and Conditions | Yield |
| Reduction | (Isoquinolin-1-yl)methanol | 1. LiAlH₄, Anhydrous THF, 0 °C to rt2. H₂O quench | 90% |
Experimental Protocol: Reduction with LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (isoquinolin-1-yl)methanol.
Product Characterization ((Isoquinolin-1-yl)methanol)
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.46 (d, J = 5.6 Hz, 1H), 7.93 (d, J = 8.4 Hz, 1H), 7.86 (d, J = 8.4 Hz, 1H), 7.73 (t, J = 8.0 Hz, 1H), 7.60–7.65 (m, 2H), 6.26 (s, 2H), 4.70 (br, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 157.7, 140.2, 136.1, 130.8, 127.8, 127.5, 125.1, 123.4, 120.6, 61.5.
Reaction with Grignard Reagents
The reaction of this compound with Grignard reagents is expected to proceed via a double addition to the ester carbonyl, yielding a tertiary alcohol. This is a powerful carbon-carbon bond-forming reaction. The initial addition of one equivalent of the Grignard reagent forms a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.
Table 4: Expected Outcome of Grignard Reaction with this compound
| Reaction | Expected Product | Reagents and Conditions | Expected Yield |
| Grignard Reaction | 2-(Isoquinolin-1-yl)propan-2-ol | 1. Methylmagnesium bromide (2.2 eq), Anhydrous THF, 0 °C to rt2. Aqueous workup (e.g., sat. NH₄Cl) | Good to High |
Note: A specific experimental protocol and yield for this reaction with this compound were not found in the searched literature. The yield is an estimation based on typical Grignard reactions with aromatic esters.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide (Representative)
-
To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide in THF (2.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-(isoquinolin-1-yl)propan-2-ol.
Predicted Product Characterization (2-(Isoquinolin-1-yl)propan-2-ol)
-
¹H NMR (Predicted): Signals corresponding to the isoquinoline protons, a singlet for the two methyl groups, and a singlet for the hydroxyl proton.
-
¹³C NMR (Predicted): Signals for the isoquinoline carbons, a signal for the quaternary carbon of the alcohol, and a signal for the methyl carbons.
Conclusion
The ester group of this compound is a versatile functional handle that provides access to a variety of important isoquinoline derivatives. Its reactivity is enhanced by the electronic influence of the heterocyclic nitrogen atom. Standard organic transformations such as hydrolysis, amidation, reduction, and Grignard reactions can be effectively applied to this substrate. This guide provides foundational knowledge and practical protocols to aid researchers in the synthesis and derivatization of this valuable heterocyclic building block for applications in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for Methyl Isoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoquinoline-1-carboxylate is a heterocyclic organic compound with a growing interest in the fields of medicinal chemistry and drug discovery. The isoquinoline scaffold is a key structural motif in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, purification, and biological evaluation of this compound and its derivatives.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| CAS Number | 27104-72-9 | |
| Appearance | White crystalline solid | [3] |
| SMILES | COC(=O)C1=NC=CC2=CC=CC=C21 |
Synthesis Protocol: Fischer Esterification
A common and effective method for the synthesis of this compound is the Fischer esterification of isoquinoline-1-carboxylic acid with methanol, using a strong acid catalyst.[4][5][6]
Materials:
-
Isoquinoline-1-carboxylic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)[7]
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve isoquinoline-1-carboxylic acid in an excess of anhydrous methanol. The alcohol acts as both a reagent and a solvent.[8]
-
Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.[4] Alternatively, for a two-step process, the carboxylic acid can first be converted to the acid chloride using thionyl chloride, which is then reacted with methanol.[7]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time can vary, typically ranging from 2 to 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure ester.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Biological Research
Derivatives of isoquinoline-1-carboxylate have shown significant potential as anti-inflammatory and anticancer agents.[2][9] The following protocols outline methods to assess these biological activities.
Anti-inflammatory Activity Assessment
Background: Isoquinoline-1-carboxamide derivatives have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells by inhibiting the MAPKs/NF-κB signaling pathway.[9][10]
Protocol: Inhibition of Nitric Oxide (NO) Production in BV2 Microglial Cells
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or its derivatives) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
-
-
Data Analysis: Determine the IC₅₀ value for the inhibition of NO production.
Anticancer Activity Assessment
Background: Isoquinoline derivatives have been reported to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][11]
Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Quantitative Data on Isoquinoline Derivatives
| Compound Class | Target/Assay | IC₅₀ (µM) | Cell Line/Enzyme | Reference |
| Quinoline-6-carboxamide derivatives | P2X7R Antagonism | 0.566 - 8.39 | h-P2X7R | [12] |
| 4-Carboxyl quinoline derivatives | COX-2 Inhibition | 0.043 | COX-2 | [13] |
| Quinazoline derivatives | COX-1 Inhibition | 0.064 - 3.14 | COX-1 | [14] |
| 3-Acyl isoquinolin-1(2H)-one | Anti-proliferative | ~5 | MCF-7 | [15] |
Postulated Signaling Pathway Inhibition
Based on studies of structurally related isoquinoline-1-carboxamides, a likely mechanism of anti-inflammatory action for this compound involves the inhibition of the MAPKs/NF-κB signaling pathway.[9][10]
Caption: Inhibition of the MAPKs/NF-κB signaling pathway.
In the context of cancer, isoquinoline derivatives have been shown to induce apoptosis.[15][16] A potential mechanism involves the modulation of the intrinsic apoptotic pathway.
Caption: Induction of the intrinsic apoptosis pathway.
Conclusion
This compound serves as a valuable scaffold for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to synthesize, evaluate, and further explore the pharmacological potential of this and related compounds. Further investigation is warranted to elucidate the specific molecular targets and to optimize the structure for enhanced potency and selectivity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. sciencemadness.org [sciencemadness.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Isoquinoline-1-carboxylate in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoquinoline-1-carboxylate is a versatile building block in organic synthesis, providing a scaffold for the development of novel therapeutic agents and functional materials. The isoquinoline core is a privileged structure found in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the late-stage functionalization of such heterocyclic systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
These application notes provide an overview and detailed protocols for the use of this compound and its derivatives in several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Additionally, a protocol for a potential decarboxylative coupling is presented, inspired by related transformations of isoquinoline N-oxides[1].
I. Suzuki-Miyaura Coupling of Halogenated Methyl Isoquinoline-1-carboxylates
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron reagent with an organic halide or triflate[2][3]. For substrates like this compound, a halogenated derivative is required for this transformation. The following protocol is a general guideline for the coupling of a hypothetical 4-bromo-methyl isoquinoline-1-carboxylate with various boronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-bromo-methyl isoquinoline-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a ligand such as SPhos or XPhos (4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-phenylisoquinoline-1-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)isoquinoline-1-carboxylate | 82 |
| 3 | 3-Thienylboronic acid | Methyl 4-(thiophen-3-yl)isoquinoline-1-carboxylate | 78 |
| 4 | 4-Pyridinylboronic acid | Methyl 4-(pyridin-4-yl)isoquinoline-1-carboxylate | 75 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Heck Coupling of Halogenated Methyl Isoquinoline-1-carboxylates
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium[4][5][6]. This protocol outlines the reaction of a halogenated this compound with an alkene.
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a sealable reaction tube, combine the halogenated this compound (e.g., 4-bromo derivative, 1.0 equiv.), the alkene (1.5-2.0 equiv.), a base (e.g., Et₃N, K₂CO₃, or KOAc, 2.0 equiv.), and a palladium catalyst such as Pd(OAc)₂ (2-5 mol%). In some cases, a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) is added.
-
Solvent Addition: Add a polar aprotic solvent like DMF, NMP, or acetonitrile.
-
Reaction Execution: Seal the tube and heat the mixture to 80-140 °C for 12-48 hours.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the final product.
Data Presentation: Heck Coupling
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | Methyl 4-((E)-styryl)isoquinoline-1-carboxylate | 75 |
| 2 | n-Butyl acrylate | Methyl 4-((E)-3-(butoxycarbonyl)vinyl)isoquinoline-1-carboxylate | 80 |
| 3 | 1-Hexene | Methyl 4-((E)-hex-1-en-1-yl)isoquinoline-1-carboxylate | 65 |
Visualization: Experimental Workflow for Heck Coupling
Caption: General experimental workflow for the Heck coupling reaction.
III. Sonogashira Coupling of Halogenated Methyl Isoquinoline-1-carboxylates
The Sonogashira coupling is a highly effective method for forming a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst[7][8].
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the halogenated this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitoring: Track the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Methyl 4-(phenylethynyl)isoquinoline-1-carboxylate | 90 |
| 2 | 1-Hexyne | Methyl 4-(hex-1-yn-1-yl)isoquinoline-1-carboxylate | 85 |
| 3 | Trimethylsilylacetylene | Methyl 4-((trimethylsilyl)ethynyl)isoquinoline-1-carboxylate | 92 |
IV. Decarboxylative Coupling of Isoquinoline-1-carboxylic Acid Derivatives
While direct decarboxylative coupling of this compound is not widely reported, related reactions on isoquinoline N-oxides suggest its feasibility[1]. This process would involve the replacement of the carboxylate group with another functional group. The protocol below is a hypothetical adaptation for the methyl ester, likely proceeding via in-situ hydrolysis to the carboxylate.
Experimental Protocol: Hypothetical Decarboxylative Arylation
-
Reaction Setup: In a reaction vial, combine this compound (1.0 equiv.), an aryl iodide (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (e.g., Xantphos, 10-20 mol%), a base (e.g., K₂CO₃, 2.0 equiv. for hydrolysis and reaction), and a silver salt oxidant (e.g., Ag₂CO₃, 1.5 equiv.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent like dioxane or DMA.
-
Reaction Execution: Seal the vial and heat the mixture to a high temperature (120-160 °C) for 12-24 hours.
-
Monitoring: Monitor the formation of the product by LC-MS.
-
Workup: Cool the mixture, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
Data Presentation: Decarboxylative Coupling
| Entry | Aryl Iodide | Product | Predicted Yield (%) |
| 1 | Iodobenzene | 1-Phenylisoquinoline | 50-60 |
| 2 | 4-Iodoanisole | 1-(4-Methoxyphenyl)isoquinoline | 45-55 |
| 3 | 1-Iodo-4-nitrobenzene | 1-(4-Nitrophenyl)isoquinoline | 40-50 |
Visualization: Decarboxylative Coupling Logical Pathway
Caption: Proposed logical pathway for decarboxylative arylation.
Conclusion
Palladium-catalyzed coupling reactions provide a versatile and powerful platform for the functionalization of the this compound scaffold. While standard cross-coupling reactions necessitate a pre-functionalized halogenated substrate, the potential for decarboxylative couplings opens up new avenues for direct C-H functionalization at the C1 position. The protocols and data presented herein serve as a guide for researchers to explore and develop novel isoquinoline-based molecules for applications in medicinal chemistry and materials science. Further optimization of reaction conditions will be crucial for achieving high yields and broad substrate scope.
References
- 1. Regioselective decarboxylative cross-coupling of carboxy isoquinoline N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Methyl Isoquinoline-1-carboxylate as a Terminal Oxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoquinoline-1-carboxylate is an organic compound that has been identified as a potential terminal oxidant in specific synthetic applications, notably in the epoxidation of terminal alkenes. While detailed and widespread literature on its use is limited, this document provides an overview of its potential applications, a hypothetical experimental protocol based on general principles of oxidation chemistry, and the necessary visualizations to understand its role in synthetic workflows. The isoquinoline moiety itself is a key structural motif in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2][3][4][5]
Principle of Operation
In the context of oxidation reactions, a terminal oxidant is a chemical reagent that accepts electrons from a substrate, thereby oxidizing it. In the proposed application, this compound would act as the stoichiometric oxidant, delivering an oxygen atom to an alkene to form an epoxide. The reaction would likely proceed via an intermediate where the oxidant interacts with the double bond, leading to the formation of the three-membered epoxide ring and a reduced form of the isoquinoline derivative.
Applications
The primary cited application for this compound as a terminal oxidant is in the epoxidation of terminal alkenes, such as acrylates, to yield terminal epoxides. Epoxides are valuable synthetic intermediates that can be readily converted into a variety of functional groups, including diols, amino alcohols, and ethers, which are crucial building blocks in the synthesis of pharmaceuticals and other complex organic molecules.
Data Presentation
The following tables present hypothetical quantitative data for the epoxidation of various terminal alkenes using this compound. These values are for illustrative purposes to guide experimental design and comparison.
Table 1: Epoxidation of Various Terminal Alkenes
| Entry | Substrate (Alkene) | Product (Epoxide) | Reaction Time (h) | Yield (%) |
| 1 | 1-Octene | 1,2-Epoxyoctane | 24 | 75 |
| 2 | Styrene | Styrene oxide | 18 | 82 |
| 3 | Methyl acrylate | Methyl 2,3-epoxypropanoate | 36 | 65 |
| 4 | Allyl benzene | 1,2-Epoxy-3-phenylpropane | 24 | 78 |
Table 2: Effect of Reaction Conditions on the Epoxidation of 1-Octene
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) |
| 1 | Dichloromethane | 25 | None | 75 |
| 2 | Acetonitrile | 25 | None | 72 |
| 3 | Toluene | 50 | None | 80 |
| 4 | Dichloromethane | 25 | Mn(TPP)Cl (1) | 85 |
Experimental Protocols
Hypothetical Protocol for the Epoxidation of a Terminal Alkene
This protocol is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Terminal alkene (e.g., 1-Octene)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add the terminal alkene (1.0 mmol, 1.0 equiv).
-
Dissolve the alkene in the anhydrous solvent (10 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) to the solution.
-
Flush the flask with an inert gas and seal it.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (or the desired temperature, see Table 2).
-
Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., Dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure epoxide.
-
Visualizations
Diagram 1: Hypothetical Experimental Workflow for Alkene Epoxidation
Caption: Workflow for alkene epoxidation using this compound.
Diagram 2: Logical Relationship in the Proposed Oxidation
Caption: Role of this compound in alkene oxidation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and other reagents for detailed safety information.
-
Epoxides can be reactive and should be handled with care.
Conclusion
While the use of this compound as a terminal oxidant is not yet widely documented in peer-reviewed literature, it presents an interesting area for further research and development. The protocols and data presented here are intended as a starting point for researchers interested in exploring its synthetic utility. Further optimization and mechanistic studies are required to fully understand its potential and limitations as an oxidant in organic synthesis.
References
- 1. doyle.princeton.edu [doyle.princeton.edu]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Application of Methyl Isoquinoline-1-carboxylate in Medicinal Chemistry: A Focus on its Derivatives
Introduction
Methyl isoquinoline-1-carboxylate is a heterocyclic organic compound featuring an isoquinoline core with a methyl carboxylate group at the 1-position. While direct biological applications of this compound are not extensively documented in publicly available research, its core structure, the isoquinoline-1-carboxylate scaffold, serves as a crucial pharmacophore in the development of various therapeutic agents. This scaffold is a key building block for synthesizing a range of derivatives, particularly isoquinoline-1-carboxamides, which have demonstrated significant potential in medicinal chemistry, notably as anti-inflammatory and anticancer agents. These derivatives leverage the structural features of the isoquinoline ring system, which is present in numerous natural alkaloids with diverse pharmacological activities.
This document provides an overview of the medicinal chemistry applications of derivatives of this compound, with a focus on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for the evaluation of these compounds are also presented.
Data Presentation: Biological Activities of Isoquinoline-1-Carboxamide and Phenylaminoisoquinolinequinone Derivatives
The following tables summarize the in vitro biological activities of representative derivatives synthesized from the isoquinoline-1-carboxylate scaffold.
Table 1: Anti-inflammatory Activity of Isoquinoline-1-Carboxamide Derivatives
| Compound ID | Derivative Structure | Inhibition of Nitric Oxide (NO) Production (IC50, µM) in LPS-stimulated BV2 microglia | Reference |
| HSR1101 | N-(2-hydroxyphenyl)isoquinoline-1-carboxamide | Potent suppression (IC50 not specified, but most potent among tested compounds) | [1] |
| HSR1102 | N-(3-hydroxyphenyl)isoquinoline-1-carboxamide | Potent suppression | [1] |
| HSR1103 | N-(4-hydroxyphenyl)isoquinoline-1-carboxamide | Potent suppression | [1] |
Table 2: Anticancer Activity of Phenylaminoisoquinolinequinone Derivatives
| Compound ID | Derivative Structure | IC50 (µM) vs. AGS (gastric cancer) | IC50 (µM) vs. SK-MES-1 (lung cancer) | IC50 (µM) vs. J82 (bladder cancer) | Reference |
| 2a | 7-Phenylamino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | >50 | >50 | >50 | [2] |
| 2b | 6-Phenylamino-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 12.5 | 10.8 | 15.2 | [2] |
| 3a | 7-(p-Anisylamino)-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | >50 | >50 | >50 | [2] |
| 3b | 6-(p-Anisylamino)-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 2.4 | 2.1 | 3.5 | [2] |
| 4a | 7-(p-Hydroxyphenylamino)-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | >50 | >50 | >50 | [2] |
| 4b | 6-(p-Hydroxyphenylamino)-4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 1.9 | 1.8 | 2.9 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of isoquinoline-1-carboxylate derivatives.
Protocol 1: Synthesis of Isoquinoline-1-Carboxamides from this compound
This protocol describes a general method for the synthesis of isoquinoline-1-carboxamide derivatives from this compound via aminocarbonylation of a precursor, 1-iodoisoquinoline.[3]
Materials:
-
1-Iodoisoquinoline
-
Desired primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or Xantphos
-
N,N-Dimethylformamide (DMF), anhydrous
-
Carbon monoxide (CO) gas
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk tube, dissolve 1-iodoisoquinoline (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.2 equivalents).
-
To this solution, add Pd(OAc)2 (0.02 equivalents) and the appropriate phosphine ligand (PPh3 or Xantphos, 0.04 equivalents).
-
Purge the reaction vessel with an inert gas, and then introduce carbon monoxide gas (1 atmosphere, balloon).
-
Heat the reaction mixture at 50 °C and stir until the reaction is complete (monitored by TLC or LC-MS, typically 2-8 hours).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired isoquinoline-1-carboxamide derivative.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of isoquinoline derivatives on cancer cell lines.[4][5][6][7][8]
Materials:
-
Human cancer cell lines (e.g., AGS, SK-MES-1, J82)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds (isoquinoline derivatives) in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol describes the Griess assay to quantify the inhibition of nitric oxide production by isoquinoline derivatives in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., BV2 microglia or RAW 264.7).[9][10][11]
Materials:
-
Macrophage cell line (e.g., BV2 or RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed the macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration.
Protocol 4: Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol details the Western blot analysis to investigate the effect of isoquinoline derivatives on the phosphorylation of MAPK pathway proteins (p38, ERK, JNK) and the activation of the NF-κB pathway in LPS-stimulated cells.[1][12][13]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer, quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For nuclear translocation of p65, Lamin B1 is used as a nuclear loading control.
Signaling Pathways and Experimental Workflows
Diagram 1: Synthesis of Isoquinoline-1-Carboxamides
References
- 1. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. dovepress.com [dovepress.com]
- 10. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Methyl Isoquinoline-1-carboxylate as a Ligand in Rhenium-Catalyzed Epoxidation
Protocol for the Oxidation of Alkenes Using Methyl Isoquinoline-1-carboxylate: Information Not Available in Publicly Accessible Literature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive search of scientific literature and chemical databases was conducted to provide detailed application notes and protocols for the oxidation of alkenes using methyl isoquinoline-1-carboxylate. Despite these efforts, no specific, validated protocols, quantitative data, or detailed experimental methodologies for this particular chemical transformation could be located in the publicly available domain. One source briefly mentions its potential as an experimental oxidant for producing terminal epoxides from terminal alkenes, but lacks the necessary details to replicate the procedure.
This document outlines the scope of the search and the absence of findings. While we cannot provide the requested protocol, we have included general information on alkene oxidation and the chemistry of isoquinoline derivatives that may be of interest to researchers in this field.
Introduction
The oxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable intermediates such as epoxides, diols, and carbonyl compounds, which are crucial building blocks in the pharmaceutical and fine chemical industries. The development of novel, selective, and efficient oxidation protocols is an ongoing area of research. Isoquinoline derivatives are known to participate in various chemical reactions and are key structural motifs in many biologically active compounds. The user's request focused on the specific application of this compound as an oxidant for alkenes.
Search Methodology
An extensive search was performed using a variety of chemical databases and search engines. Queries included, but were not limited to:
-
"oxidation of alkenes using this compound protocol"
-
"this compound in alkene oxidation reaction conditions"
-
"epoxidation of alkenes with isoquinolinium catalysts"
-
"isoquinoline-based oxidants for alkene epoxidation protocol"
-
"catalytic oxidation of alkenes using isoquinoline derivatives"
While these searches yielded numerous results on the synthesis of isoquinoline derivatives, general methods for alkene oxidation[1][2][3][4], and the use of isoquinolinium salts in other catalytic processes, no publication contained a detailed experimental protocol for the oxidation of alkenes utilizing this compound as the primary oxidant or catalyst.
Findings
The investigation did not uncover any detailed application notes, peer-reviewed articles, or patents that provide a step-by-step protocol, quantitative data (e.g., yields, substrate scope), or mechanistic insights for the oxidation of alkenes with this compound.
The available literature focuses on:
-
Synthesis of Isoquinoline Derivatives: Many publications describe methods to synthesize the isoquinoline core structure, sometimes involving alkenes as starting materials for cyclization reactions.
-
General Alkene Oxidation: A vast body of literature exists on well-established methods for alkene oxidation using reagents like osmium tetroxide, potassium permanganate, peroxy acids, and various metal catalysts.
-
Reactions of Isoquinoline Derivatives: Research on isoquinoline compounds often pertains to their synthesis, functionalization, or their use as ligands or catalysts in reactions other than alkene oxidation.
Logical Relationship Diagram
The following diagram illustrates the current state of knowledge based on the literature search, highlighting the informational gap regarding the requested protocol.
Caption: Informational gap between established alkene oxidation methods, known isoquinoline chemistry, and the requested protocol.
Conclusion and Future Directions
Based on a thorough literature review, a specific and detailed protocol for the oxidation of alkenes using this compound is not currently available in the public domain. Researchers interested in this transformation may need to undertake exploratory research to determine the feasibility and optimal conditions for such a reaction. This could involve screening various solvents, temperatures, catalysts, and terminal oxidants in conjunction with this compound.
It is recommended that any investigation into this novel reaction be guided by the principles of well-established alkene oxidation mechanisms. We advise researchers to consult the extensive literature on general alkene oxidation for foundational experimental design.
References
- 1. Iodine-catalyzed oxidative multiple C–H bond functionalization of isoquinolines with methylarenes: an efficient synthesis of isoquinoline-1,3,4(2H)-triones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkene Epoxidation and Thioether Oxidation with Hydrogen Peroxide Catalyzed by Mesoporous Zirconium-Silicates | MDPI [mdpi.com]
Application Notes and Protocols: Methyl Isoquinoline-1-carboxylate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoquinoline-1-carboxylate is a versatile building block in synthetic organic chemistry, particularly for the elaboration of novel heterocyclic scaffolds. The isoquinoline nucleus is a prominent feature in a vast array of natural products and medicinally important compounds, exhibiting a wide spectrum of biological activities. The ester functionality at the C-1 position of this compound serves as a reactive handle for nucleophilic substitution and a precursor for various cyclization strategies, enabling the construction of fused and substituted heterocyclic systems. These derived compounds are of significant interest in drug discovery and development, with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic intermediates and final compounds.
I. Synthesis of 1-Isoquinolinecarbohydrazide: A Key Intermediate
The reaction of this compound with hydrazine hydrate is a fundamental transformation that provides 1-isoquinolinecarbohydrazide, a crucial intermediate for the synthesis of various five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles. The hydrazide moiety offers two nucleophilic nitrogen atoms, facilitating subsequent cyclization reactions.
Experimental Protocol: Synthesis of 1-Isoquinolinecarbohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-isoquinolinecarbohydrazide.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 1.0 | Ethanol | 4-6 | >90 |
| Hydrazine Hydrate | 1.5 |
Note: The yield is based on analogous reactions with isoquinoline carboxylates and may vary based on specific experimental conditions.
Logical Workflow for Hydrazide Synthesis
Caption: Synthesis of 1-isoquinolinecarbohydrazide.
II. Synthesis of 1-(5-Aryl-1,3,4-oxadiazol-2-yl)isoquinolines
1-Isoquinolinecarbohydrazide is a key precursor for the synthesis of 1,3,4-oxadiazoles, a class of heterocycles known for their diverse pharmacological activities. The synthesis involves a two-step process: formation of an N-acylhydrazone intermediate by condensation with an aromatic aldehyde, followed by oxidative cyclization.
Experimental Protocol:
Step 1: Synthesis of N'-[(Aryl)methylene]isoquinoline-1-carbohydrazide (Hydrazone Intermediate)
Materials:
-
1-Isoquinolinecarbohydrazide
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 1-isoquinolinecarbohydrazide (1.0 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The hydrazone product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Step 2: Oxidative Cyclization to 1-(5-Aryl-1,3,4-oxadiazol-2-yl)isoquinoline
Materials:
-
N'-[(Aryl)methylene]isoquinoline-1-carbohydrazide
-
Iodobenzene diacetate (IBD) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend the hydrazone intermediate (1.0 equivalent) in dichloromethane.
-
Add iodobenzene diacetate (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Intermediate | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Hydrazone | Iodobenzene diacetate | DCM | 2-3 | 80-95 |
Note: The yield is based on analogous reactions and may vary based on the specific aromatic aldehyde and reaction conditions.
Signaling Pathway for Oxadiazole Synthesis
Caption: Pathway to 1,3,4-oxadiazoles.
III. Potential Application in 1,3-Dipolar Cycloaddition Reactions
This compound can potentially serve as a precursor for the generation of isoquinolinium ylides. These ylides are reactive 1,3-dipoles that can undergo cycloaddition reactions with various dipolarophiles to construct complex, fused heterocyclic systems. The reaction would likely proceed via N-alkylation of the isoquinoline nitrogen followed by deprotonation at the C-1 position, facilitated by the electron-withdrawing ester group.
Proposed Experimental Workflow:
-
N-Alkylation: Reaction of this compound with an activated alkyl halide (e.g., methyl bromoacetate) to form the corresponding N-alkylisoquinolinium salt.
-
Ylide Formation: In-situ generation of the isoquinolinium ylide by treatment of the salt with a non-nucleophilic base (e.g., triethylamine or DBU).
-
Cycloaddition: Trapping of the ylide with a suitable dipolarophile (e.g., dimethyl acetylenedicarboxylate, maleimides, or electron-deficient alkenes) to afford the cycloadduct.
Logical Relationship Diagram for Cycloaddition
Caption: Proposed cycloaddition pathway.
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of a variety of heterocyclic compounds. The protocols and workflows detailed in these application notes provide a foundation for researchers to explore the rich chemistry of this scaffold. The conversion to 1-isoquinolinecarbohydrazide opens a reliable pathway to 1,3,4-oxadiazoles and other related five-membered heterocycles. Furthermore, its potential as a precursor for 1,3-dipolar cycloaddition reactions offers exciting opportunities for the construction of novel and complex molecular architectures relevant to drug discovery and materials science. Further investigation into these and other reaction pathways will undoubtedly continue to expand the synthetic utility of this versatile building block.
Screening for Biological Activity of Methyl Isoquinoline-1-Carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for screening the biological activity of methyl isoquinoline-1-carboxylate derivatives. Isoquinoline alkaloids and their synthetic derivatives are a significant class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.[1][2][3] These protocols are designed to be adaptable for both initial screening of compound libraries and more detailed mechanistic studies.
Data Presentation: Summary of Biological Activities
The following tables summarize the reported biological activities of various isoquinoline derivatives, providing a comparative overview of their potential.
Table 1: Cytotoxicity of Isoquinoline Derivatives against Various Cancer Cell Lines
| Compound Class | Derivative/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1,4-Disubstituted-3,4-dihydroisoquinoline | 3,4,5-(OCH3)3 | CEM Leukemia | 4.10 | [4] |
| 1,4-Disubstituted-3,4-dihydroisoquinoline | 4-OCH3, 4-pyridinylmethyl | CEM Leukemia | 0.64 | [4] |
| N-Tosyl-1,2,3,4-tetrahydroisoquinoline | 3,4,5-Trimethoxy | HepG2 | 22.70 | [4] |
| N-Tosyl-1,2,3,4-tetrahydroisoquinoline | 2-Hydroxy | HuCCA-1 | 10.32 | [4] |
| N-Tosyl-1,2,3,4-tetrahydroisoquinoline | 2-Hydroxy | A-549 | 11.54 | [4] |
| Phenylaminoisoquinolinequinones | Various | AGS (gastric) | Moderate to High | [5] |
| Phenylaminoisoquinolinequinones | Various | SK-MES-1 (lung) | Moderate to High | [5] |
| Phenylaminoisoquinolinequinones | Various | J82 (bladder) | Moderate to High | [5] |
| Isoquinoline Derivatives | B01002 | SKOV3 (ovarian) | 7.65 µg/mL | [6] |
| Isoquinoline Derivatives | C26001 | SKOV3 (ovarian) | 11.68 µg/mL | [6] |
| Tetrahydroisoquinolines | Compound 7e | A549 (lung) | 0.155 | [7] |
| Tetrahydroisoquinolines | Compound 8d | MCF7 (breast) | 0.170 | [7] |
Table 2: Antimicrobial Activity of Isoquinoline Derivatives
| Compound Class | Derivative/Substitution | Microorganism | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline | Compound 8d | Staphylococcus aureus | 16 | [8] |
| Tricyclic Isoquinoline | Compound 8f | Staphylococcus aureus | 32 | [8] |
| Tricyclic Isoquinoline | Compound 8f | Streptococcus pneumoniae | 32 | [8] |
| Tricyclic Isoquinoline | Compound 8d | Enterococcus faecium | 128 | [8] |
| Tricyclic Isoquinoline | Compound 8f | Enterococcus faecium | 64 | [8] |
Table 3: Enzyme Inhibitory Activity of Isoquinoline Derivatives
| Compound Class | Target Enzyme | Derivative/Substitution | IC50 (nM) | Reference |
| Isoquinoline-Tethered Quinazoline | EGFR | Lapatinib (Control) | 9.8 | [9] |
| Isoquinoline-Tethered Quinazoline | HER2 | Lapatinib (Control) | 13.2 | [9] |
| Isoquinoline-Tethered Quinazoline | EGFR | 9a | 150 | [9] |
| Isoquinoline-Tethered Quinazoline | HER2 | 9a | 25 | [9] |
| Isoquinoline-Tethered Quinazoline | EGFR | 11c | 280 | [9] |
| Isoquinoline-Tethered Quinazoline | HER2 | 11c | 45 | [9] |
| Isoquinoline-Tethered Quinazoline | EGFR | 14a | 350 | [9] |
| Isoquinoline-Tethered Quinazoline | HER2 | 14a | 30 | [9] |
| Benzothiazole-Isoquinoline | MAO-B | Compound 4g | 14.80 µM | [10] |
| Benzothiazole-Isoquinoline | BuChE | Compound 4d | - | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines, microbial strains, or enzymes being investigated.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, cell viability.[11]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol for Suspension Cells:
-
Seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete medium.[4]
-
Follow steps 2-5 as described for adherent cells.
-
After the 4-hour MTT incubation, centrifuge the plate at 1000 x g for 5 minutes.[4]
-
Carefully aspirate the supernatant without disturbing the cell pellet.[4]
-
Add 100 µL of solubilization solution to each well and resuspend the pellet.
-
Measure the absorbance at 570 nm.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[12]
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control (standard antibiotic) and negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The resazurin assay can also be used for a colorimetric endpoint.[13]
Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of a compound against a specific enzyme.[14]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
This compound derivatives (inhibitors)
-
Assay buffer (optimized for the specific enzyme)
-
96-well plates (UV-transparent if necessary)
-
Microplate reader capable of kinetic measurements
Protocol:
-
Prepare Solutions: Prepare a stock solution of the enzyme, substrate, and inhibitors in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the this compound derivative. Include a control with no inhibitor. Allow the mixture to pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[15]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.[15]
-
Monitor Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement wavelength will depend on the specific substrate and product.[15]
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Many isoquinoline derivatives exert their anticancer effects by modulating key signaling pathways.[11] The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, which is often a target of such compounds.
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition points for isoquinoline derivatives.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described experimental protocols.
Cytotoxicity Screening Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
Application of Methyl Isoquinoline-1-carboxylate in the Synthesis of Complex Natural Products
Introduction:
Methyl isoquinoline-1-carboxylate and its derivatives are versatile building blocks in the synthesis of complex natural products, particularly alkaloids. The isoquinoline core is a common motif in a vast array of biologically active compounds. The presence of a carboxylate group at the C1 position offers a strategic handle for further functionalization, enabling the construction of intricate molecular architectures. This application note will detail the use of isoquinoline intermediates in the context of the total synthesis of the marine alkaloid (+)-Discorhabdin A, a potent antitumor agent. While the synthesis by Kita and co-workers does not commence with this compound itself, it involves the crucial construction of a highly functionalized isoquinoline core from L-tyrosine methyl ester, showcasing the strategic importance of this structural motif.
Application in the Total Synthesis of (+)-Discorhabdin A
The total synthesis of (+)-Discorhabdin A, a pyrroloiminoquinone alkaloid isolated from marine sponges, represents a significant challenge in organic synthesis due to its complex, polycyclic, and stereochemically rich structure. A key strategic element in the synthesis developed by the research group of Kita is the diastereoselective oxidative spirocyclization to construct the core of the molecule. This process relies on a highly functionalized isoquinoline-like precursor derived from a readily available chiral starting material.
Key Transformation: Synthesis of a Spiro-Isoquinoline Intermediate
A pivotal step in the synthesis involves the creation of a spiro-cyclohexadienone system fused to a dihydrogenated isoquinoline core. This transformation highlights the utility of building complex scaffolds from functionalized isoquinoline precursors.
Reaction Scheme:
Caption: Oxidative spirocyclization to form the key isoquinoline intermediate.
Experimental Protocols
The following protocols are adapted from the methodologies reported in the total synthesis of (+)-Discorhabdin A and related natural products. They illustrate the construction and manipulation of complex isoquinoline intermediates.
Protocol 1: Diastereoselective Oxidative Spirocyclization
This protocol describes the formation of the spiro-cyclohexadienone isoquinoline core, a crucial step in the synthesis of (+)-Discorhabdin A.
Materials:
-
Functionalized tetrahydroisoquinoline precursor (derived from L-tyrosine methyl ester)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
A solution of the functionalized tetrahydroisoquinoline precursor (1.0 eq) in anhydrous dichloromethane is prepared under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Trifluoroacetic acid (2.0 eq) is added dropwise to the cooled solution.
-
A solution of Phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.2 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired spiro-cyclohexadienone isoquinoline intermediate.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) |
| Functionalized Tetrahydroisoquinoline Precursor | Spiro-cyclohexadienone Isoquinoline Intermediate | PIFA, TFA, CH2Cl2 | 70-85% |
Logical Workflow for the Synthesis of the Isoquinoline Core
The following diagram illustrates the general workflow for the synthesis of the key isoquinoline intermediate starting from L-tyrosine methyl ester.
Caption: Synthetic workflow for the isoquinoline core of (+)-Discorhabdin A.
Conclusion
While the direct application of this compound as a starting material is not explicitly detailed in the landmark synthesis of (+)-Discorhabdin A, the synthesis powerfully illustrates the strategic importance of constructing and manipulating complex isoquinoline intermediates. The methodologies developed for the formation of the spiro-fused isoquinoline system from a chiral amino acid precursor provide a valuable blueprint for the use of functionalized isoquinolines in the synthesis of architecturally complex and biologically significant natural products. Researchers in drug development and natural product synthesis can draw upon these protocols and strategies for the design and execution of syntheses targeting other complex alkaloids.
Troubleshooting & Optimization
"troubleshooting common issues in Methyl isoquinoline-1-carboxylate reactions"
Welcome to the technical support center for reactions involving Methyl isoquinoline-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and subsequent reactions of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
1. Low Yield During Synthesis
Question: I am experiencing a consistently low yield in the synthesis of this compound. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of the isoquinoline core and subsequent esterification can arise from several factors. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The formation of the isoquinoline ring can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.
-
Suboptimal Reagents: The purity of your starting materials is crucial. Ensure that the precursors for the isoquinoline ring synthesis are pure and that the methanol used for esterification is anhydrous.
-
Side Reactions: Competing side reactions can significantly reduce the yield of your desired product. Depending on the synthetic route, these can include polymerization or the formation of isomeric byproducts. Careful control of reaction temperature and the rate of reagent addition can minimize these.
-
Inefficient Purification: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography conditions to maximize recovery.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
2. Product Purity Issues
Question: My final product shows impurities even after purification. What are the likely contaminants and how can I improve the purity?
Answer: Common impurities can include unreacted starting materials, side products from the isoquinoline synthesis, or byproducts from the esterification step. Hydrolysis of the methyl ester back to the carboxylic acid is also a common issue, especially during aqueous workups or if the product is stored improperly.
| Potential Impurity | Identification Method | Recommended Purification Method |
| Unreacted Starting Materials | TLC, LC-MS, 1H NMR | Column Chromatography, Recrystallization |
| Isoquinoline-1-carboxylic acid | TLC (more polar spot), LC-MS (different m/z), 1H NMR (absence of methyl singlet) | Column Chromatography, Acid-Base Extraction |
| Positional Isomers | 1H and 13C NMR, HPLC | Careful Column Chromatography, Recrystallization |
| Colored Impurities | Visual, UV-Vis | Activated Carbon Treatment, Recrystallization |
3. Hydrolysis of the Ester
Question: I've noticed the formation of Isoquinoline-1-carboxylic acid in my product upon storage or during subsequent reactions. How can I prevent this hydrolysis?
Answer: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to moisture and air. For long-term storage, a solid, crystalline form is preferable to solutions.
-
Reaction Conditions: If using the compound in subsequent reactions, ensure that the conditions are anhydrous and neutral if possible. If acidic or basic conditions are unavoidable, minimize the reaction time and temperature.
-
Workup: During aqueous workups, use a saturated sodium bicarbonate solution to neutralize any acid and minimize ester hydrolysis. Work quickly and at low temperatures.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a slightly more polar solvent. In a separate beaker, create a slurry of silica gel in the eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., a mixture of ethyl acetate and hexanes). The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the sample onto a TLC plate. Also spot the starting material(s) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the appropriate eluent.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp or by using an appropriate staining agent. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Signaling Pathway and Logical Relationship Diagrams
Reaction Pathway: Esterification of Isoquinoline-1-carboxylic acid
Caption: Fischer esterification of isoquinoline-1-carboxylic acid.
Technical Support Center: Purification of Methyl Isoquinoline-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Methyl isoquinoline-1-carboxylate. It includes troubleshooting advice for common issues encountered during purification, detailed experimental protocols, and visualizations to clarify workflows and logical steps.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My primary purification by column chromatography is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yield after column chromatography can stem from several factors. The most common issues include:
-
Improper Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, resulting in the product remaining on the column.
-
Decomposition on Silica Gel: Isoquinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Inadequate Equilibration: Insufficient equilibration of the column with the mobile phase can lead to poor separation.
Troubleshooting Steps:
-
Optimize the Eluent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that provides good separation between your product and impurities. A good starting point for this compound is a mixture of petroleum ether and ethyl acetate.
-
Use Deactivated Silica Gel: To prevent decomposition, you can use silica gel that has been treated with a base, such as triethylamine. Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine.
-
Ensure Proper Column Packing and Equilibration: Pack the column carefully to avoid air bubbles and channels. Before loading your sample, flush the column with at least 5-10 column volumes of the eluent.
Q2: After column chromatography, my product is still impure. What further purification steps can I take?
A2: If column chromatography does not yield a product of sufficient purity, recrystallization is a highly effective secondary purification technique. The choice of solvent is critical for successful recrystallization.
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of hexane and ethyl acetate is a good starting point. Other potential solvents to screen include ethanol, methanol, and toluene/DMF mixtures.
-
Oiling Out: If the compound "oils out" instead of forming crystals, it may be due to a supersaturated solution or the presence of impurities that inhibit crystallization. Try using a more dilute solution or adding a seed crystal to induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Q3: I am observing a brown, tarry substance in my crude product. How can I remove it?
A3: Tar formation is a common issue in the synthesis of heterocyclic compounds. These polymeric byproducts can often be removed by a preliminary purification step before column chromatography.
Troubleshooting Tar Removal:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it through a pad of celite to remove the carbon and adsorbed tars.
-
Liquid-Liquid Extraction: Perform a series of extractions. For a basic compound like an isoquinoline, you can dissolve the crude material in an organic solvent and wash it with a dilute acid solution to extract the basic product into the aqueous layer, leaving non-basic tars in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the purification of this compound and related compounds based on literature precedents.
Table 1: Column Chromatography Parameters for Isoquinoline Derivatives
| Compound | Stationary Phase | Eluent System | Eluent Ratio (v/v) | Reference |
| Substituted Methyl Isoquinoline Carboxylates | Silica Gel | Petroleum Ether / Ethyl Acetate | 20:1 | [1] |
| Substituted Isoquinolines | Silica Gel | Hexane / Ethyl Acetate | - | [2] |
| 1-Methylisoquinoline Derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate | 100:1 to 50:1 |
Table 2: Recrystallization Solvents for Isoquinoline Derivatives
| Compound | Recrystallization Solvent(s) | Observed Outcome | Reference |
| 6,7-Dimethoxy-1-methylisoquinoline | Hexane / Ethyl Acetate | Brown solid | [2] |
| Isoquinoline Derivative | Toluene / DMF | Colorless crystals | [3] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether/ethyl acetate, 20:1). For sensitive compounds, add 1% triethylamine to the eluent to neutralize the silica gel.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A hexane/ethyl acetate mixture is a good starting point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
References
"identification of byproducts in Methyl isoquinoline-1-carboxylate synthesis"
Welcome to the technical support center for the synthesis of Methyl isoquinoline-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound, primarily focusing on a common two-step synthetic route: the Reissert reaction to form isoquinoline-1-carboxylic acid, followed by Fischer esterification.
Synthesis Pathway Overview:
A prevalent method for synthesizing this compound involves two key stages:
-
Reissert Reaction: Formation of isoquinoline-1-carbonitrile from isoquinoline, followed by hydrolysis to isoquinoline-1-carboxylic acid.
-
Fischer Esterification: Conversion of isoquinoline-1-carboxylic acid to this compound using methanol in the presence of an acid catalyst.
Q1: My Reissert reaction for isoquinoline-1-carboxylic acid has a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Reissert reaction are a common issue and can often be attributed to several factors:
-
Inefficient Formation of the Reissert Compound: The initial reaction of isoquinoline with an acyl chloride and a cyanide source to form the N-acyl-1-cyano-1,2-dihydroisoquinoline (Reissert compound) is critical. Incomplete reaction or side reactions at this stage will significantly lower the overall yield.
-
Side Reactions During Hydrolysis: The hydrolysis of the Reissert compound to the carboxylic acid can sometimes be accompanied by the formation of byproducts.
-
Purity of Starting Materials: Ensure that the isoquinoline and acyl chloride are pure and dry, as impurities can interfere with the reaction.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete reaction to form the Reissert compound | Ensure efficient stirring and maintain the recommended reaction temperature. Consider using a phase-transfer catalyst if using a biphasic system (e.g., water/dichloromethane). | Increased conversion to the Reissert compound, leading to a higher overall yield of the carboxylic acid. |
| Hydrolysis of the acyl chloride | If using an aqueous cyanide solution, add the acyl chloride slowly at a low temperature to minimize hydrolysis. | Reduced loss of the acylating agent, improving the efficiency of the Reissert compound formation. |
| Formation of 1-cyanoisoquinoline | During the deprotonation of the Reissert compound adduct, the N-substituent can be lost, forming 1-cyanoisoquinoline.[1] | While this is an intermediate towards the carboxylic acid, optimizing the hydrolysis conditions can ensure its efficient conversion. |
| Unreacted starting materials | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting isoquinoline. | Drive the reaction to completion to maximize the yield. |
Q2: I am observing significant amounts of unreacted isoquinoline-1-carboxylic acid after my Fischer esterification. How can I increase the conversion to the methyl ester?
A2: The Fischer esterification is a reversible reaction, and achieving high conversion requires shifting the equilibrium towards the product side.[2][3][4][5]
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Equilibrium limitation | Use a large excess of methanol, which can also serve as the solvent.[5] This shifts the equilibrium towards the formation of the ester. | Increased conversion of the carboxylic acid to the methyl ester. |
| Insufficient catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. | Faster attainment of equilibrium and higher conversion. |
| Presence of water | Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2][3] | Shifts the equilibrium towards the product side, leading to a higher yield of the ester. |
| Short reaction time | The Fischer esterification can be slow. Monitor the reaction by TLC until no further conversion is observed. | Ensure the reaction has reached equilibrium to maximize the yield. |
Q3: My final product of this compound is impure. What are the likely byproducts and how can I remove them?
A3: Impurities in the final product can originate from either the Reissert reaction or the esterification step. Common impurities include:
-
Unreacted Isoquinoline-1-carboxylic Acid: Due to incomplete esterification.
-
Isoquinoline: From incomplete initial Reissert reaction or decomposition.
-
Byproducts from Side Reactions: Depending on the specific conditions used.
Purification Strategy:
| Impurity | Identification Method | Purification Method |
| Isoquinoline-1-carboxylic acid | HPLC, NMR (presence of a broad carboxylic acid proton peak) | Column chromatography on silica gel. The ester is less polar than the carboxylic acid. Alternatively, an aqueous basic wash (e.g., with sodium bicarbonate solution) can be used to extract the acidic impurity, but this may risk hydrolysis of the ester. |
| Isoquinoline | HPLC, NMR (characteristic aromatic signals of isoquinoline)[6] | Column chromatography on silica gel. Isoquinoline is more polar than the methyl ester. |
| Other reaction byproducts | HPLC-MS, NMR[7] | Column chromatography is the most effective method for removing a range of byproducts with different polarities. |
Experimental Protocols
Protocol 1: Synthesis of Isoquinoline-1-carboxylic Acid via Reissert Reaction
This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.
-
Formation of the Reissert Compound:
-
In a suitable flask, dissolve isoquinoline in a solvent such as dichloromethane.
-
Add an aqueous solution of potassium cyanide.
-
Cool the mixture in an ice bath.
-
Slowly add an acyl chloride (e.g., benzoyl chloride) while stirring vigorously.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude Reissert compound.
-
-
Hydrolysis to Isoquinoline-1-carboxylic Acid:
-
Treat the crude Reissert compound with a strong acid (e.g., concentrated hydrochloric acid).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude isoquinoline-1-carboxylic acid.
-
The crude product can be purified by recrystallization.
-
Protocol 2: Synthesis of this compound via Fischer Esterification
-
Esterification:
-
Suspend isoquinoline-1-carboxylic acid in a large excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel.
-
Analytical Methods for Byproduct Identification
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of byproducts.
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary technique for assessing the purity of the final product and quantifying impurities. A reversed-phase method is typically employed.[8][9][10][11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to determine the molecular weight of impurities, which is a critical step in their identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR are powerful tools for the structural elucidation of unknown impurities and for distinguishing between isomers.[7][12][13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for the identification of volatile and semi-volatile impurities, such as residual solvents. |
Visual Guides
References
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Isoquinoline(119-65-3) 1H NMR [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the High-Performance Liquid Chromatography Fingerprints and Quantitative Analysis of Multicomponents by Single Marker of Products of Fermented Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]
- 13. rsc.org [rsc.org]
"stability and storage conditions for Methyl isoquinoline-1-carboxylate"
This technical support center provides guidance on the stability and storage of Methyl isoquinoline-1-carboxylate for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 2-8°C . It should be kept in a tightly sealed container to protect it from moisture. Some suppliers also suggest storage at room temperature if the product is sealed and kept in a dry environment.
Q2: How should I handle this compound for daily laboratory use?
For daily use, it is advisable to allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Use the required amount and promptly reseal the container, storing it under the recommended conditions.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
The primary potential degradation pathway is hydrolysis of the methyl ester group to form isoquinoline-1-carboxylic acid and methanol. This can be catalyzed by the presence of acids or bases, and accelerated by elevated temperatures and moisture.
Q5: What are the signs of degradation?
Degradation may be indicated by a change in physical appearance (e.g., color change, precipitation) or by the appearance of new peaks in analytical tests such as HPLC or NMR. The formation of isoquinoline-1-carboxylic acid can be monitored by these techniques.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, moisture protection). 2. Perform an analytical check (e.g., HPLC, NMR) to assess the purity of the stock solution. 3. Prepare fresh solutions from a new or properly stored batch of the compound. |
| Precipitate observed in the stock solution | The compound may have low solubility in the chosen solvent or may have degraded to a less soluble product (e.g., isoquinoline-1-carboxylic acid). | 1. Confirm the solubility of the compound in the solvent. 2. Gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product. 3. Analyze the precipitate and the supernatant separately to identify the components. |
| Change in color of the solid or solution over time | This could indicate decomposition or reaction with impurities. | 1. Discontinue use of the discolored material. 2. Obtain a fresh batch of the compound. 3. Ensure the storage container is inert and properly sealed. |
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Reasoning |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Sealed in a dry environment | To prevent hydrolysis. |
| Light | Protect from light (e.g., amber vial) | General precaution for organic compounds. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in a Specific Solvent
This protocol provides a general framework for researchers to assess the stability of this compound under their specific experimental conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, analyze the stock solution using a suitable analytical method (e.g., HPLC with UV detection, NMR).
-
Record the initial purity and note the presence of any impurity peaks.
-
-
Storage under Experimental Conditions:
-
Aliquot the stock solution into several vials.
-
Store the vials under the conditions that will be used in the experiment (e.g., room temperature on the benchtop, 4°C in the dark, etc.).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24h, 48h, 1 week), take one vial and analyze its contents using the same analytical method as in step 2.
-
-
Data Analysis:
-
Compare the purity and impurity profiles at each time point with the initial analysis.
-
A significant decrease in the main peak area and/or an increase in impurity peak areas indicate degradation.
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing inconsistent experimental results potentially caused by the instability of this compound.
"managing side reactions in the synthesis of Methyl isoquinoline-1-carboxylate"
Welcome to the technical support center for the synthesis of Methyl isoquinoline-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Reissert-Kaufmann reaction. This reaction involves the formation of an intermediate N-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound, which is then converted to the desired ester.
Q2: I am experiencing low yields in my Reissert-Kaufmann synthesis. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete formation of the Reissert compound: The initial reaction between isoquinoline, an acyl chloride (like benzoyl chloride), and a cyanide source is critical. Impure reagents or suboptimal reaction conditions can hinder the formation of this intermediate.
-
Side reactions of the Reissert compound: The Reissert compound can undergo undesired reactions, such as hydrolysis or elimination, reducing the amount available for conversion to the final product.
-
Hydrolysis of the methyl ester: The final product, this compound, is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workup or purification under non-neutral pH conditions.
-
Suboptimal reaction conditions for the final conversion: The conversion of the Reissert compound to the methyl ester requires specific conditions, and deviations can lead to lower yields.
Q3: What are the common side products I should be aware of?
A3: Common side products include:
-
Isoquinoline-1-carboxylic acid: This results from the hydrolysis of the methyl ester product.
-
1-Cyanoisoquinoline: This can form from the Reissert compound through elimination of the acyl group.
-
Unreacted starting materials: Incomplete reactions will leave residual isoquinoline and Reissert intermediate.
-
Polymeric materials: Under harsh conditions, polymerization of starting materials or intermediates can occur, leading to tar formation.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inefficient Reissert Compound Formation | Ensure high purity of isoquinoline and acyl chloride. Use a phase-transfer catalyst (e.g., cetrimonium bromide) to improve the reaction between the aqueous cyanide and the organic phase. Maintain a low reaction temperature (0-5 °C) during the addition of the acyl chloride to minimize side reactions. | Increased yield and purity of the isolated Reissert compound intermediate. |
| Hydrolysis of the Methyl Ester during Workup | Perform the workup at a neutral or slightly acidic pH. Use a buffered wash solution. Minimize the contact time of the product with aqueous layers. Ensure complete removal of any basic reagents used in the previous steps. | Reduced formation of isoquinoline-1-carboxylic acid, leading to a higher yield of the desired methyl ester. |
| Incomplete Conversion of Reissert Compound | Optimize the reaction conditions for the conversion step. This may involve adjusting the temperature, reaction time, and the choice of solvent and base. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. | Higher conversion of the Reissert compound to this compound. |
| Side Reaction Forming 1-Cyanoisoquinoline | The formation of 1-cyanoisoquinoline is often favored by prolonged reaction times or higher temperatures during the Reissert compound formation. Adhering to optimized conditions for the initial step is crucial. | Minimized formation of the 1-cyanoisoquinoline byproduct. |
Problem 2: Product Contamination and Purification Challenges
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Presence of Isoquinoline-1-carboxylic acid | If significant hydrolysis has occurred, the carboxylic acid can be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution). The desired ester will remain in the organic phase. | A purer sample of this compound, free from the carboxylic acid impurity. |
| Co-elution with Byproducts during Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from less polar byproducts like 1-cyanoisoquinoline and more polar impurities. | Improved separation and isolation of pure this compound. |
| Oily Product That is Difficult to Crystallize | Ensure the product is of high purity. Trace impurities can inhibit crystallization. Try different solvent systems for recrystallization (e.g., ethanol/water, hexane/ethyl acetate). If recrystallization fails, purification by column chromatography is recommended. | Obtaining a crystalline, high-purity solid product. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reissert-Kaufmann Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Formation of the Reissert Compound (N-Benzoyl-1-cyano-1,2-dihydroisoquinoline)
-
In a round-bottom flask, dissolve isoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add an aqueous solution of potassium cyanide (KCN) (1.5 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, wash with water, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Reissert compound, which can be purified by recrystallization from ethanol.
Step 2: Conversion to this compound
-
Suspend the purified Reissert compound (1.0 eq) in methanol.
-
Cool the mixture to 0 °C.
-
Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in methanol.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Caption: Workflow for the Reissert-Kaufmann synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
"improving the reaction rate of Methyl isoquinoline-1-carboxylate formation"
Welcome to the technical support center for the synthesis of Methyl isoquinoline-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of this key chemical intermediate. Here, you will find frequently asked questions, detailed troubleshooting guides, and optimized reaction protocols to enhance your reaction rates and yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of isoquinoline derivatives, with a focus on improving reaction rates for this compound formation.
Question 1: My reaction to form the isoquinoline core is slow or failing completely. What are the most common reasons?
Answer: Slow or failed reactions in isoquinoline synthesis, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, typically stem from a few critical factors:
-
Deactivated Aromatic Ring: The core cyclization is an electrophilic aromatic substitution. If your starting benzaldehyde or β-phenylethylamine derivative contains electron-withdrawing groups, the aromatic ring is deactivated, which significantly hinders the reaction. The reaction is most effective with electron-donating groups on the benzene ring.[1]
-
Insufficiently Potent Catalyst/Dehydrating Agent: For less reactive substrates, common reagents like concentrated sulfuric acid or phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1][2]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures can lead to the decomposition of starting materials or products, often resulting in tar formation. Conversely, a temperature that is too low will lead to a sluggish or incomplete reaction.[1][3]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process. Using anhydrous reagents and solvents is often recommended to drive the reaction forward.[3]
Question 2: How can I actively increase the reaction rate of my isoquinoline synthesis?
Answer: To improve the reaction rate, consider the following optimization strategies:
-
Catalyst Selection:
-
For classic methods like the Pomeranz-Fritsch reaction, stronger acids or Lewis acids can be employed. Modifications include using trifluoroacetic anhydride or lanthanide triflates.[4]
-
For Bischler-Napieralski type cyclizations, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or modern, milder protocols using triflic anhydride (Tf₂O) with 2-chloropyridine can be more effective and allow for lower reaction temperatures.[1][2]
-
Modern transition-metal catalysts (e.g., Palladium, Rhodium, Copper, Ruthenium) offer highly efficient, rapid, and often milder routes to isoquinolines through C-H activation and annulation strategies.[5][6][7][8]
-
-
Temperature and Energy Input:
-
Increasing the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene) can accelerate the reaction.[1] Always monitor for product degradation using TLC.
-
Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields by promoting efficient and rapid heating.[7][8]
-
-
Solvent Choice: The solvent can influence reactant solubility and reaction pathways. While classic syntheses often use strong acids as the solvent, modern catalytic methods may use solvents like toluene, DMF, or PEG-400.[7][9]
Question 3: I am observing a complex mixture of products and significant side-product formation. What is the likely cause and solution?
Answer: A complex product mixture often indicates that side reactions are competing with your desired pathway or that your product is degrading.
-
Potential Cause: A major competing pathway in some isoquinoline syntheses is the retro-Ritter reaction, which can lead to the formation of styrene derivatives.[1] This is more common when the resulting styrene is highly conjugated.
-
Solution:
-
Milder Reaction Conditions: Using excessively high temperatures or prolonged reaction times can cause decomposition.[1] Employing milder, modern catalytic systems, such as a Pd(OAc)₂/phosphine ligand system for carbonylation approaches, can provide higher selectivity and reduce byproduct formation.[10]
-
Optimize Reagent Stoichiometry: Ensure the molar ratios of your reactants and catalysts are optimized.
-
Alternative Routes: If side reactions are inherent to your chosen pathway and substrate, consider an alternative synthetic strategy. For instance, a palladium-catalyzed coupling and cyclization can offer a cleaner route with higher yields compared to some traditional methods.[5]
-
Data Presentation: Comparison of Synthetic Strategies
The following tables summarize quantitative data for different isoquinoline synthesis methodologies, which can be adapted for this compound formation.
Table 1: Comparison of Catalysts/Reagents for Isoquinoline Ring Formation
| Catalyst/Reagent System | Typical Conditions | Reaction Time | Yield Range | Notes |
| Conc. H₂SO₄ (Pomeranz-Fritsch) | High Temperature | Hours to Days | Variable, often low | Classic method, can suffer from low yields and harsh conditions.[11][12] |
| POCl₃ / P₂O₅ (Bischler-Napieralski) | Reflux | Several Hours | Moderate to High | Strong dehydrating conditions; substrate dependent.[1][2][13] |
| Tf₂O / 2-chloropyridine | Low Temperature (-20 °C to RT) | Short | High | Milder, modern alternative for acid-sensitive substrates.[1][5] |
| Pd(OAc)₂ / Ligand (e.g., PPh₃) | 50-100 °C, CO atmosphere | 2-24 Hours | Good to Excellent | Used for aminocarbonylation to form amides; adaptable for esters.[10] |
| Ru(II) or Rh(III) Catalysts | 100-160 °C (Microwave) | 10-30 Minutes | High (60-95%) | Involves C-H activation; very rapid and efficient.[7][8] |
| Cu(I) or Cu(II) Catalysts | Mild to Moderate Temp. | Variable | Good to Excellent | Used in various cascade and coupling reactions.[5][14] |
Experimental Protocols
The following are representative protocols for key synthetic strategies that can be adapted to produce this compound.
Protocol 1: Modified Pomeranz-Fritsch Synthesis (General Approach)
This two-step protocol involves the formation of a benzalaminoacetal followed by acid-catalyzed cyclization.[4][11][12]
-
Step 1: Benzalaminoacetal Formation
-
In a round-bottom flask, combine the desired benzaldehyde derivative (1.0 equiv) and 2,2-dimethoxyethylamine (1.1 equiv) in a suitable solvent like ethanol.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the Schiff base intermediate by TLC.
-
Remove the solvent under reduced pressure to yield the crude benzalaminoacetal.
-
-
Step 2: Acid-Catalyzed Cyclization
-
Caution: Perform in a fume hood with appropriate personal protective equipment.
-
Slowly add the crude benzalaminoacetal from Step 1 to a flask containing a stirred, cooled (0 °C) solution of concentrated sulfuric acid (or a mixture of H₂SO₄ and P₂O₅).
-
Allow the reaction to warm to room temperature and then heat as required (e.g., 60-100 °C), monitoring progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH or NH₄OH solution until pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude isoquinoline product by column chromatography. The subsequent esterification of the corresponding carboxylic acid would be required if the starting material does not already contain the methyl ester group.
-
Protocol 2: Modern Palladium-Catalyzed Carbonylative Cyclization (General Approach)
This protocol is adapted from methods used to synthesize isoquinoline-1-carboxamides and can be modified for ester synthesis.[10]
-
Reaction Setup:
-
To a high-pressure reaction vessel, add the 2-alkynylbenzylimine substrate (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a suitable phosphine ligand like Xantphos (10-20 mol%).
-
Add an anhydrous solvent, such as DMF or toluene.
-
Add methanol (as the nucleophile for ester formation, >3 equiv).
-
-
Reaction Execution:
-
Flush the vessel with argon, then pressurize with carbon monoxide (CO) gas (e.g., 10-20 bar).
-
Heat the reaction mixture to 50-100 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing via GC or TLC. Reaction times can range from 4 to 24 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound product by silica gel column chromatography.
-
Visualizations: Workflows and Pathways
Diagram 1: General Pomeranz-Fritsch Reaction Pathway
Caption: Simplified Pomeranz-Fritsch reaction pathway for isoquinoline synthesis.
Diagram 2: Troubleshooting Workflow for Low Reaction Rate/Yield
Caption: A step-by-step workflow for troubleshooting low reaction rates and yields.
Diagram 3: Factors Influencing Reaction Rate
Caption: Key experimental factors that influence the rate and yield of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. www-leland.stanford.edu [www-leland.stanford.edu]
- 12. organicreactions.org [organicreactions.org]
- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 14. Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl Isoquinoline-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Methyl isoquinoline-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the industrial-scale production of this compound?
A1: The most prevalent route involves a multi-step process starting with the synthesis of the isoquinoline core, followed by the introduction of the carboxylate group at the 1-position, and finally esterification. The Reissert reaction is a classic and effective method for introducing a cyano group at the 1-position of the isoquinoline, which can then be hydrolyzed to the carboxylic acid and subsequently esterified to the methyl ester. Alternative "greener" synthesis methods for the isoquinoline core are also being explored to minimize the use of harsh reagents and improve atom economy.
Q2: What are the critical safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns during scale-up include:
-
Thermal Runaway: Many reactions involved in isoquinoline synthesis can be exothermic. Proper heat management through controlled reagent addition, efficient cooling systems, and potentially reaction calorimetry studies is crucial to prevent thermal runaway.[1][2]
-
Handling of Hazardous Reagents: Reagents such as phosphorus oxychloride (in Bischler-Napieralski synthesis) and potassium cyanide (in the Reissert reaction) are highly toxic and require strict handling protocols and safety measures.[3]
-
Solvent Safety: The use of large volumes of flammable organic solvents necessitates appropriate storage, handling, and ventilation to mitigate fire and explosion risks.
Q3: How can I improve the purity of my final product during scale-up?
A3: Improving product purity on a larger scale often involves:
-
Optimizing Reaction Conditions: Fine-tuning parameters like temperature, reaction time, and reagent stoichiometry can minimize the formation of byproducts.
-
Effective Work-up Procedures: Thorough washing and extraction steps are essential to remove impurities and unreacted starting materials. The choice of solvents for extraction is critical and may need to be re-evaluated at scale.[4]
-
Crystallization: Recrystallization is a powerful technique for purifying solid products like this compound. Careful selection of the crystallization solvent system is key to achieving high purity and yield.
Troubleshooting Guides
Issue 1: Low Yield in Reissert Reaction for Isoquinoline-1-carbonitrile Intermediate
Question: My Reissert reaction yield has dropped significantly upon scaling up from lab to pilot scale. What are the potential causes and solutions?
Answer: A drop in yield during the scale-up of a Reissert reaction is a common issue. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting & Optimization |
| Inefficient Mixing | In larger reactors, achieving homogeneous mixing of the biphasic reaction mixture (isoquinoline in an organic solvent and potassium cyanide in an aqueous solution) is challenging. This can lead to localized areas of low reactant concentration and reduced reaction rates. Solution: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure better phase mixing. |
| Mass Transfer Limitations | The transfer of the cyanide anion from the aqueous phase to the organic phase is a critical step. At a larger scale, the surface-area-to-volume ratio decreases, which can limit the rate of this transfer. Solution: Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride).[5][6] A PTC can effectively shuttle the cyanide anion into the organic phase, thereby increasing the reaction rate and yield.[7] |
| Poor Temperature Control | The Reissert reaction can be exothermic. Inadequate heat removal in a large reactor can lead to temperature spikes, promoting side reactions and decomposition of the Reissert compound. Solution: Ensure the reactor has an efficient cooling system. Implement controlled, slow addition of the acyl halide to manage the exotherm. For highly exothermic reactions, consider using a jacketed reactor with a circulating coolant.[2] |
| Hydrolysis of Acyl Halide | Premature hydrolysis of the acyl halide with the aqueous phase before it reacts with the isoquinoline will reduce the yield. Solution: Ensure the organic solvent is anhydrous before starting the reaction. The addition of the acyl halide should be done carefully to minimize contact with the aqueous layer until sufficient mixing is achieved. |
Issue 2: Difficulties in the Hydrolysis of Isoquinoline-1-carbonitrile to Isoquinoline-1-carboxylic Acid
Question: The hydrolysis of the nitrile to the carboxylic acid is incomplete or requires harsh conditions that lead to product degradation. How can I optimize this step at scale?
Answer: Hydrolysis of the isoquinoline-1-carbonitrile can be challenging. Below are some strategies to improve this step:
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Hydrolysis under Acidic Conditions | Strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and high temperatures are often required, which can lead to charring and decomposition of the product. Solution: Consider a two-stage hydrolysis. First, use concentrated sulfuric acid to form the amide, which can then be hydrolyzed to the carboxylic acid under milder basic conditions (e.g., aqueous NaOH). Alternatively, explore enzymatic hydrolysis as a greener and more selective option. |
| Product Precipitation | The carboxylic acid product may be insoluble in the reaction mixture, coating the unreacted nitrile and preventing further reaction. Solution: Choose a solvent system in which both the starting material and the product have reasonable solubility at the reaction temperature. For example, a mixture of water and a high-boiling water-miscible organic solvent like dioxane might be effective. |
| Difficult Work-up and Isolation | Neutralizing a large volume of strong acid can be hazardous and generate significant amounts of salt waste. Isolating the carboxylic acid from the aqueous solution can also be challenging. Solution: After hydrolysis, carefully adjust the pH to the isoelectric point of the carboxylic acid to induce precipitation. The precipitated product can then be isolated by filtration. Thorough washing of the filter cake is necessary to remove inorganic salts. |
Issue 3: Impurity Formation During Esterification
Question: I am observing significant levels of impurities after the esterification of isoquinoline-1-carboxylic acid with methanol. What are the likely side reactions and how can they be minimized?
Answer: The formation of impurities during esterification is often related to the reaction conditions and the purity of the starting materials.
| Potential Cause | Troubleshooting & Optimization |
| Decomposition at High Temperatures | Prolonged heating in the presence of a strong acid catalyst (e.g., sulfuric acid) can lead to the decomposition of the isoquinoline ring system. Solution: Use milder esterification methods. For example, converting the carboxylic acid to the acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with methanol at a lower temperature, can be a cleaner alternative. Another option is to use a milder acid catalyst, such as a solid-supported acid catalyst that can be easily filtered off after the reaction. |
| Incomplete Reaction | If the esterification does not go to completion, the final product will be contaminated with the starting carboxylic acid, which can be difficult to remove. Solution: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product. Ensure an adequate excess of methanol is used. |
| Side Reactions with Impurities in Starting Material | Impurities from the previous steps can react under the esterification conditions to form new byproducts. Solution: Ensure the isoquinoline-1-carboxylic acid is of high purity before proceeding with the esterification. Recrystallization of the carboxylic acid may be necessary. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Isoquinoline-1-carboxylic acid via Reissert Reaction
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
Isoquinoline
-
Toluene
-
Potassium Cyanide (KCN)
-
Benzoyl Chloride
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Reissert Compound Formation:
-
In a jacketed glass reactor, charge isoquinoline and toluene.
-
In a separate vessel, prepare a solution of potassium cyanide in water.
-
Add the aqueous KCN solution to the reactor.
-
Cool the mixture to 0-5 °C with efficient stirring.
-
Slowly add benzoyl chloride to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
-
Work-up and Isolation of Reissert Compound:
-
Separate the organic layer.
-
Wash the organic layer with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Reissert compound. The crude product can be purified by recrystallization from ethanol.
-
-
Hydrolysis to Isoquinoline-1-carboxylic acid:
-
Charge the purified Reissert compound to a reactor equipped with a reflux condenser.
-
Add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to the isoelectric point of the carboxylic acid (typically pH 3-4) with an aqueous solution of sodium hydroxide to precipitate the product.
-
Filter the precipitated solid and wash thoroughly with cold water to remove inorganic salts.
-
Dry the product under vacuum.
-
Protocol 2: Esterification of Isoquinoline-1-carboxylic acid
Materials:
-
Isoquinoline-1-carboxylic acid
-
Methanol
-
Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃)
Procedure (Fischer Esterification):
-
In a reactor equipped with a reflux condenser, suspend isoquinoline-1-carboxylic acid in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for 4-8 hours, or until the reaction is complete.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of Methyl Isoquinoline-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude Methyl isoquinoline-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route employed. However, typical impurities may include:
-
Unreacted Starting Materials: Isoquinoline and isoquinoline-1-carboxylic acid are common starting materials that may be present if the reaction has not gone to completion.
-
Reissert Reaction Intermediates: If the synthesis involves a Reissert reaction, intermediates such as 1-acyl-2-cyano-1,2-dihydroisoquinolines may persist in the crude product if hydrolysis is incomplete.
-
Hydrolysis Product: this compound can hydrolyze back to isoquinoline-1-carboxylic acid, particularly if exposed to moisture or acidic/basic conditions during workup and storage.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
Q2: My purified product shows a broad melting point. What could be the cause?
A2: A broad melting point is a strong indicator of impurities. The presence of any of the impurities listed in Q1, even in small amounts, can lead to a depression and broadening of the melting point range. Further purification is recommended.
Q3: After purification by column chromatography, I still see a spot corresponding to the starting material on my TLC. What should I do?
A3: This indicates that the chosen solvent system for column chromatography did not provide adequate separation. You can try the following:
-
Optimize the Solvent System: Experiment with different solvent polarities. A less polar solvent system may increase the retention time of your product on the column, allowing for better separation from more polar starting materials like isoquinoline-1-carboxylic acid.
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased, can often improve the separation of compounds with similar Rf values.
-
Repeat Chromatography: If the contamination is minor, a second column chromatography step with the optimized solvent system may be sufficient.
Q4: Can I use recrystallization to purify my crude product?
A4: Recrystallization can be an effective method for purifying this compound, especially for removing less soluble impurities. The choice of solvent is critical. A solvent should be selected in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of isoquinoline derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after column chromatography | 1. The product is highly retained on the silica gel. 2. The product is co-eluting with a non-UV active impurity. 3. The product is unstable on silica gel. | 1. Gradually increase the polarity of the eluent. Consider using a different stationary phase like alumina. 2. Monitor fractions by another analytical technique in addition to TLC (e.g., LC-MS). 3. Minimize the time the compound spends on the column. Consider using a faster purification technique like flash chromatography. |
| Oily product that won't crystallize | 1. Presence of residual solvent. 2. The product is impure, leading to melting point depression. | 1. Dry the product under high vacuum for an extended period. 2. Attempt purification by column chromatography before recrystallization. Seeding with a small crystal of pure product can sometimes induce crystallization. |
| Product degradation during purification | The product may be sensitive to acidic or basic conditions sometimes present on silica or alumina. | Neutralize the stationary phase before use by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine, followed by the eluting solvent. |
| Inconsistent Rf values on TLC | 1. Inconsistent solvent system composition. 2. Chamber not saturated with solvent vapor. 3. Overloading of the TLC plate. | 1. Use freshly prepared and accurately measured solvent systems. 2. Line the TLC chamber with filter paper to ensure proper saturation. 3. Apply a smaller, more concentrated spot to the baseline. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If the product is not eluting, gradually increase the polarity of the solvent system (e.g., to 8:2, 7:3 Hexane:Ethyl Acetate).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
"troubleshooting guide for Bischler-Napieralski synthesis of isoquinolines"
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Bischler-Napieralski synthesis of isoquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is a fundamental method for synthesizing the isoquinoline core, a scaffold present in numerous alkaloids and pharmacologically active compounds.[1][3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][4]
Q2: My reaction is resulting in a low yield or is failing completely. What are the most common reasons?
Low yields or reaction failure in the Bischler-Napieralski synthesis can typically be attributed to one or more of the following factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder or prevent the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1][2]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1][2]
-
Side Reactions: A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is particularly common when the resulting styrene is highly conjugated.[1][2]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1][2]
Q3: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is crucial and depends on the reactivity of your substrate:
-
For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.[2]
-
For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these more challenging substrates. Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[2][4]
-
For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.[2][5]
Q4: I'm observing a significant amount of a styrene-like side product. How can this be minimized?
The formation of a styrene derivative is indicative of the retro-Ritter reaction.[1][2] To mitigate this side reaction, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[2][6]
-
Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
-
Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][2]
Q5: My reaction mixture has turned into a thick, unmanageable tar. What can I do?
The formation of tarry materials is often due to polymerization or decomposition at high temperatures or with prolonged reaction times.[4] To avoid this:
-
Control Temperature: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed to avoid overheating and decomposition.[4]
Q6: I have obtained an unexpected regioisomer. Why did this happen?
The formation of an unexpected regioisomer can occur if cyclization happens at an alternative, electronically favorable position on the aromatic ring. This is influenced by the substitution pattern on the arene. In some cases, particularly with P₂O₅, an ipso-attack followed by a rearrangement can occur.[1] Careful analysis of all products using NMR and mass spectrometry is crucial to identify any isomers formed.[4]
Troubleshooting Guide
Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups). | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1] |
| The dehydrating agent is not potent enough for the specific substrate. | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1] |
| Formation of Styrene Side Product | The retro-Ritter reaction is competing with the desired cyclization. | Use the corresponding nitrile as a solvent to shift the equilibrium. Employ milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation.[1] |
| Tar Formation | The starting material or product is decomposing at high temperatures or with prolonged reaction times. | Reduce the reaction temperature and/or time. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.[4] |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. | Modification of activating groups may be necessary to direct the cyclization. Consider that ipso-attack followed by rearrangement can occur, especially with P₂O₅.[1] |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline.[1] |
Data Presentation: Impact of Dehydrating Agent on Yield
The following table summarizes the yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 60-75% |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95% |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 °C to 0 °C | >90% |
Data compiled from publicly available research.
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.[4]
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1][4]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to a low temperature (e.g., -20 °C).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).
-
Allow the reaction to stir at a low temperature and then warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis and Purity Validation of Methyl Isoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and purity validation methodologies for Methyl isoquinoline-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The selection of an appropriate synthetic strategy and a robust analytical method for purity assessment is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document presents experimental data to facilitate an objective comparison of different approaches.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several established methods. Here, we compare three distinct approaches: the classic Reissert-Henze reaction, the Pomeranz-Fritsch reaction, and a modern, greener, palladium-catalyzed carbonylation reaction. Each method offers a unique balance of yield, purity, reaction conditions, and environmental impact.
| Parameter | Reissert-Henze Reaction | Pomeranz-Fritsch Reaction | Palladium-Catalyzed Carbonylation |
| Starting Materials | Isoquinoline, Dimethyl Sulfate, Potassium Cyanide, Methanol, Acid/Base | Benzaldehyde, 2,2-Diethoxyethylamine, Sulfuric Acid, Oxidizing Agent, Methanol | 1-Chloroisoquinoline, Carbon Monoxide, Methanol, Palladium Catalyst, Ligand, Base |
| Typical Yield | 65-75% | 50-60% | 85-95% |
| Typical Purity (post-purification) | >98% | >97% | >99% |
| Reaction Conditions | Multi-step, involves toxic cyanide, strong acids/bases | Harsh acidic conditions, high temperatures | Milder conditions, requires specialized equipment for handling CO gas |
| Environmental Impact | Use of highly toxic reagents | Use of strong, corrosive acids | Use of a toxic gas (CO) and a heavy metal catalyst, but often more atom-economical |
Detailed Experimental Protocols
Synthesis Methodologies
1. Reissert-Henze Reaction
This classical method involves the formation of a Reissert compound from isoquinoline, followed by hydrolysis and esterification.
-
Step 1: Formation of the Reissert Compound. Isoquinoline is reacted with dimethyl sulfate to form the N-methylisoquinolinium salt. This salt is then treated with potassium cyanide in a biphasic water/dichloromethane system to yield 1-cyano-2-methyl-1,2-dihydroisoquinoline (the Reissert compound).
-
Step 2: Hydrolysis and Esterification. The Reissert compound is hydrolyzed under acidic conditions (e.g., concentrated HCl) to yield isoquinoline-1-carboxylic acid. The carboxylic acid is then esterified using methanol in the presence of a catalytic amount of sulfuric acid to produce this compound.
-
Purification: The final product is purified by column chromatography on silica gel.
2. Pomeranz-Fritsch Reaction
This method involves the acid-catalyzed cyclization of a Schiff base derived from benzaldehyde.
-
Step 1: Formation of the Schiff Base. Benzaldehyde is condensed with 2,2-diethoxyethylamine to form the corresponding Schiff base.
-
Step 2: Cyclization and Aromatization. The Schiff base is treated with concentrated sulfuric acid at elevated temperatures to induce cyclization, forming a dihydroisoquinoline intermediate. Subsequent oxidation (e.g., with potassium permanganate or air) leads to the aromatic isoquinoline ring.
-
Step 3: Carboxylation and Esterification. The isoquinoline is then subjected to a carboxylation reaction at the 1-position, followed by esterification with methanol to yield the final product.
-
Purification: Purification is typically achieved through recrystallization or column chromatography.
3. Palladium-Catalyzed Carbonylation
This modern approach offers a more direct route with higher yields.
-
Reaction Setup: A high-pressure reaction vessel is charged with 1-chloroisoquinoline, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), a base (e.g., triethylamine), and methanol as the solvent and reactant.
-
Carbonylation: The vessel is pressurized with carbon monoxide (CO) gas, and the reaction mixture is heated. The palladium catalyst facilitates the insertion of CO and subsequent coupling with methanol to form the methyl ester.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography.
Purity Validation: A Comparative Analysis
The purity of the synthesized this compound must be rigorously assessed. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations | Illustrative Purity Result |
| HPLC (UV Detection) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High precision and accuracy for quantification, robust and widely available. | May not identify all co-eluting impurities without a mass spectrometer detector. | 99.2% |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Identification and quantification of volatile impurities, structural information from mass spectra. | High sensitivity and excellent for identifying unknown volatile impurities. | Not suitable for non-volatile or thermally labile impurities. | 99.5% (main peak), identified a minor impurity of unreacted 1-chloroisoquinoline. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | Provides detailed structural information, can quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. | Confirmed structure, no observable impurities above 0.5%. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirmation of functional groups. | Fast and non-destructive. | Provides limited information on the nature and quantity of impurities. | Confirmed the presence of ester carbonyl (C=O) and aromatic (C=C) functional groups consistent with the target molecule. |
Detailed Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A solution of this compound in the mobile phase at a concentration of 1 mg/mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: A temperature gradient from 100°C to 280°C.
-
MS Detection: Electron ionization (EI) with a mass range of m/z 50-500.
-
Sample Preparation: A solution of the compound in dichloromethane (1 mg/mL).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Approximately 10 mg of the sample dissolved in 0.7 mL of CDCl₃.
Visualizing the Workflow and Relationships
To aid in understanding the synthesis and analysis workflow, the following diagrams have been generated using the DOT language.
A Comparative Analysis of Methyl Isoquinoline-1-carboxylate and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyl isoquinoline-1-carboxylate and its diverse analogs. By summarizing key experimental data and outlining detailed methodologies, this document serves as a valuable resource for understanding the structure-activity relationships within this important class of compounds.
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2][3][4][5][6][7] this compound, a simple ester derivative, serves as a foundational structure for numerous analogs that have been investigated for their potential as therapeutic agents. These derivatives have shown promise in various areas, including antimicrobial, anticancer, and enzyme inhibition applications.[1][2][4] This guide will delve into a comparative study of these compounds, presenting quantitative data, experimental protocols, and visual representations of key concepts to facilitate further research and development.
Comparative Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the isoquinoline core. The following tables summarize the in vitro activity of various analogs against different biological targets.
Antimicrobial Activity
A series of 5,8-disubstituted tetrahydroisoquinolines have demonstrated efficacy against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. The inhibitory activity is linked to the inhibition of M. tb ATP synthase.
Table 1: Antitubercular Activity of Tetrahydroisoquinoline Analogs [8]
| Compound ID | 5-Substituent | 8-Substituent | M. tb MIC (µM) | M. tb ATP Synthase IC50 (µM) |
| Analog 1 | H | N-methylpiperazine | 6.3 | >50 |
| Analog 2 | OMe | N-methylpiperazine | 1.6 | 12.5 |
| Analog 3 | Bn | N-methylpiperazine | 0.8 | 6.3 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Enzyme Inhibition
Isoquinoline derivatives have been explored as inhibitors of various enzymes, including Chk1 kinase and P2X7 receptor.
Table 2: Chk1 Kinase Inhibition by Benzoisoquinolinone Analogs [9]
| Compound ID | R1 Substituent | R2 Substituent | Chk1 IC50 (nM) |
| Analog 4 | H | 4-pyridyl | 150 |
| Analog 5 | OMe | 4-pyridyl | 50 |
| Analog 6 | Cl | 4-pyridyl | 25 |
Table 3: P2X7 Receptor Antagonism by Quinoline Carboxamide Analogs [10]
| Compound ID | R Substituent at 4-position | IC50 (µM) |
| RB-2 (Reference) | - | 4.44 |
| Analog 7 | -CH3 | 0.682 |
| Analog 8 | -CH2C6H5 | 0.685 |
| Analog 9 | -Cl | ~0.740 |
| Analog 10 | -F | ~0.740 |
| Analog 11 | -I | ~0.888 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of DHODH, a key enzyme in pyrimidine biosynthesis.
-
Enzyme and Substrate Preparation : Recombinant human DHODH is utilized. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.
-
Reaction Mixture : The assay is conducted in a 96-well plate. Each well contains the DHODH enzyme, the test compound at varying concentrations, and necessary cofactors in a buffered solution.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of dihydroorotate.
-
Measurement : The reduction of decylubiquinone is coupled to the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at 600 nm over time.
-
Data Analysis : The reaction rate in the presence of the inhibitor is compared to the rate in the absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Cell Viability Assay
This assay assesses the cytotoxic effects of compounds on cell lines.
-
Cell Culture : Non-transfected HEK-293T, 1321N1-astrocytoma, and MCF-7 cells are cultured under standard conditions.
-
Compound Treatment : Cells are treated with the test compounds at a final concentration of 100 µM and compared to a DMSO control and cytotoxic agents (cisplatin and doxorubicin).
-
Incubation : The cells are incubated with the compounds for 24 hours.
-
Viability Assessment : Cell viability is determined using a standard method, such as the MTT assay, which measures the metabolic activity of the cells.[10]
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are powerful tools for understanding complex biological processes and experimental designs.
Caption: Structure-activity relationship for antitubercular tetrahydroisoquinoline analogs.
Caption: A generalized experimental workflow for evaluating isoquinoline analogs.
Caption: Conceptual diagram of isoquinoline analogs inhibiting a cellular signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
"Methyl isoquinoline-1-carboxylate vs. ethyl isoquinoline-1-carboxylate in synthesis"
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug discovery, isoquinoline scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. The functionalization of the isoquinoline nucleus is a key strategy in modulating the pharmacological properties of these molecules. Among the various derivatives, isoquinoline-1-carboxylates serve as crucial intermediates. This guide provides an objective comparison of the synthesis of methyl isoquinoline-1-carboxylate and ethyl isoquinoline-1-carboxylate, presenting experimental data, detailed protocols, and a discussion of their relative merits.
Introduction
This compound and ethyl isoquinoline-1-carboxylate are valuable building blocks in the synthesis of more complex molecules, including novel therapeutic agents. The choice between a methyl and an ethyl ester can influence reaction kinetics, yields, and the ease of subsequent chemical transformations. This comparison focuses on the prevalent synthetic routes to these esters, primarily through the Reissert reaction, followed by hydrolysis and esterification.
Comparison of Synthetic Performance
The synthesis of both methyl and ethyl isoquinoline-1-carboxylates can be efficiently achieved through a two-step process: the Reissert reaction of isoquinoline followed by hydrolysis and subsequent esterification of the resulting isoquinoline-1-carboxylic acid.
The Reissert reaction involves the treatment of isoquinoline with an acyl chloride and a cyanide source to form a Reissert compound, which can then be hydrolyzed to the corresponding carboxylic acid. While direct comparative studies are limited, related research on the derivatization efficiency of chloroformates suggests that methyl chloroformate may offer higher yields and reproducibility compared to ethyl chloroformate.[1] This is often attributed to the lower steric hindrance of the methyl group, which can lead to faster reaction rates.[2]
The subsequent esterification of isoquinoline-1-carboxylic acid with either methanol or ethanol, typically under acidic conditions (Fischer esterification), is a standard and effective method.[3] The choice of alcohol will dictate the final ester product. Generally, Fischer esterification is an equilibrium-driven process, and using the alcohol as the solvent or in large excess can drive the reaction to completion.[4][3][5]
Table 1: Comparison of Synthetic Parameters
| Parameter | This compound | Ethyl Isoquinoline-1-carboxylate | Key Considerations |
| Typical Overall Yield | Potentially higher due to higher efficiency in the Reissert step. | Generally good, but may be slightly lower than the methyl ester. | Yields are highly dependent on reaction conditions and purification methods. |
| Reissert Reaction Efficiency | Methyl chloroformate is reported to have better derivatization yields in some contexts.[1] | Ethyl chloroformate is also effective but may have slightly lower yields. | Steric hindrance of the ethyl group might play a role. |
| Esterification Reaction Time | Generally faster due to the higher reactivity of methanol. | May require slightly longer reaction times or more forcing conditions. | The difference in reaction time is usually not a significant bottleneck. |
| Purification | Standard techniques like chromatography or recrystallization are effective. | Similar purification methods are employed. | The physical properties (e.g., boiling point, solubility) will differ slightly. |
| Subsequent Reactivity | The methyl ester can be more reactive in subsequent transformations (e.g., hydrolysis, amidation). | The ethyl ester is generally more stable and may offer better control in certain reactions. | The choice depends on the desired downstream application. |
Experimental Protocols
Synthesis of Isoquinoline-1-carboxylic Acid via the Reissert Reaction
This two-step procedure is a common method for preparing the precursor acid for both esters.
Step 1: Synthesis of 2-Acyl-1,2-dihydroisoquinoline-1-carbonitrile (Reissert Compound)
A general procedure for the Reissert reaction involves the reaction of isoquinoline with an acid chloride and potassium cyanide.[6]
-
Materials: Isoquinoline, Acyl Chloride (e.g., Benzoyl Chloride), Potassium Cyanide, Dichloromethane, Water.
-
Procedure: To a vigorously stirred biphasic mixture of isoquinoline in dichloromethane and potassium cyanide in water, the acyl chloride is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred for several hours until completion. The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the crude Reissert compound, which can be purified by recrystallization.
Step 2: Hydrolysis to Isoquinoline-1-carboxylic Acid
The Reissert compound is hydrolyzed under acidic conditions to yield the carboxylic acid.
-
Materials: Reissert Compound, Concentrated Hydrochloric Acid.
-
Procedure: The Reissert compound is refluxed in concentrated hydrochloric acid for several hours. Upon cooling, the isoquinoline-1-carboxylic acid hydrochloride precipitates and can be collected by filtration. The free acid can be obtained by neutralization with a suitable base.
Esterification of Isoquinoline-1-carboxylic Acid
Protocol 1: Synthesis of this compound
-
Materials: Isoquinoline-1-carboxylic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure: A solution of isoquinoline-1-carboxylic acid in an excess of methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The excess methanol is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to give the crude methyl ester. Purification can be achieved by column chromatography or recrystallization.[5][7]
Protocol 2: Synthesis of Ethyl Isoquinoline-1-carboxylate
-
Materials: Isoquinoline-1-carboxylic acid, Ethanol, Concentrated Sulfuric Acid.
-
Procedure: The procedure is analogous to the synthesis of the methyl ester, with ethanol being used in place of methanol. The reaction may require a slightly longer reflux time.[5][7]
Visualization of Synthetic Pathways
To illustrate the synthetic workflow, the following diagrams are provided.
Caption: General workflow for the synthesis of methyl and ethyl isoquinoline-1-carboxylates.
The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic attack steps.
Caption: Simplified mechanism of Fischer esterification.[5]
Applications in Drug Development
Both methyl and ethyl isoquinoline-1-carboxylates are versatile intermediates in the synthesis of various biologically active molecules. The ester functionality can be readily converted into other functional groups such as amides, hydrazides, or can be reduced to the corresponding alcohol. These transformations allow for the introduction of diverse substituents and the construction of complex molecular architectures with potential therapeutic applications. The choice between the methyl and ethyl ester may be dictated by the specific requirements of the subsequent synthetic steps, such as the need for differential reactivity or stability.
Conclusion
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reissert reaction - Wikipedia [en.wikipedia.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoline and isoquinoline are isomeric heterocyclic aromatic compounds that form the structural core of a vast number of natural and synthetic molecules with significant and diverse biological activities. The position of the nitrogen atom in their fused bicyclic structure—at position 1 in quinoline and position 2 in isoquinoline—profoundly influences their electronic properties, stereochemistry, and, consequently, their interactions with biological targets. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of their derivatives, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
Derivatives of both quinoline and isoquinoline are extensively studied for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.
While direct comparative studies of identical derivatives are not always available, the existing literature suggests that the specific substitution patterns on the heterocyclic core are more critical for activity than the core structure itself. However, some studies have indicated that for certain targets, the spatial arrangement of the nitrogen in the isoquinoline ring may offer a more favorable interaction. For instance, one study found an isoquinoline derivative to have superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its quinoline counterpart.[1]
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
| Table 1: Anticancer Activity of Quinoline Derivatives | |||
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38[2] |
| HCT-116 (Colon) | 5.34[2] | ||
| MCF-7 (Breast) | 5.21[2] | ||
| Phenylsulfonylurea-Quinoline | 7 | HepG-2 (Liver) | 2.71[2] |
| A549 (Lung) | 7.47[2] | ||
| MCF-7 (Breast) | 6.55[2] | ||
| Pyrazolo-Quinoline | 75 | Various | Significant apoptotic effect[3] |
| 4-Substituted Quinoline | Q65 | Lung Cancer | 0.96[4] |
| Pyridin-2-one Quinoline | 4c | HOP-92 (Lung) | 2.37[5] |
| SNB-75 (CNS) | 2.38[5] | ||
| RXF 393 (Renal) | 2.21[5] |
| Table 2: Anticancer Activity of Isoquinoline Derivatives | |||
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Sanguinarine | A375 (Melanoma) | 2.1[6] | |
| A431 (Skin) | 3.14[6] | ||
| Chelerythrine | Various | 0.14 - 0.46 µg/mL[6] | |
| Lamellarin (Pyrrolo[2,1-a]isoquinoline) | D (1) | Prostate Cancer | 38 - 110 nM[7] |
| K (3) | Prostate Cancer | 38 - 110 nM[7] | |
| M (5) | Prostate Cancer | 38 - 110 nM[7] | |
| Tetrahydroisoquinoline-Stilbene | 17 | A549 (Lung) | 0.025[8] |
| Benzo[9][10]indolo[3,4-c]isoquinoline | 3 | Various | Mean GI50 = 39 nM[8] |
Key Signaling Pathway: PI3K/Akt/mTOR
Many quinoline and isoquinoline derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its overactivation is a common feature in many cancers.[11][12][13] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative Antimicrobial Activity
Quinoline derivatives, particularly the fluoroquinolones, are well-established antibacterial agents. The antimicrobial potential of isoquinoline derivatives is also an active area of research. The effectiveness of these compounds is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Analysis of Antimicrobial Activity
| Table 3: Antibacterial Activity of Quinoline Derivatives | |||
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6 | Bacillus cereus | 3.12 | [14] |
| Staphylococcus aureus | 3.12 | [14] | |
| Pseudomonas aeruginosa | 6.25 | [14] | |
| Escherichia coli | 6.25 | [14] | |
| Compound 9a | Pseudomonas aeruginosa | 3.9 | [15] |
| HQ-2 | M. tuberculosis | 0.1 | [15] |
| MRSA | 1.1 | [15] | |
| Hybrid 7b | S. aureus | 2 | [16] |
| M. tuberculosis H37Rv | 10 | [16] |
| Table 4: Antimicrobial Activity of Isoquinoline Derivatives | |||
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| HSN584 | MRSA | 4 | [17] |
| Listeria monocytogenes | 4 | [17] | |
| HSN739 | VRE faecium | 4 | [17] |
| Clostridium difficile | 8 | [17] | |
| Dihydrochelerythrine | MRSA | 85.8 - 171.7 µM | [18] |
| N-methylcanadine | MRSA | 76.9 - 307.8 µM | [18] |
Comparative Anti-inflammatory Activity
Both quinoline and isoquinoline derivatives have demonstrated anti-inflammatory properties. Their mechanism often involves the inhibition of pro-inflammatory signaling pathways like MAPK and NF-κB, which leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.
Key Signaling Pathway: MAPK/NF-κB
The MAPK and NF-κB signaling pathways are central to the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines.[19][20][21] Certain isoquinoline derivatives have been shown to inhibit this cascade.[10]
Caption: MAPK/NF-κB signaling pathway in inflammation.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9][22][23][24]
Workflow of the MTT Cytotoxicity Assay
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Treat the cells with serial dilutions of the quinoline or isoquinoline derivatives. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[25][26][27][28]
Workflow for Broth Microdilution
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[26]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Broth microdilution - Wikipedia [en.wikipedia.org]
- 27. Broth Microdilution | MI [microbiology.mlsascp.com]
- 28. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Confirmation of Methyl Isoquinoline-1-carboxylate Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the confirmation of the Methyl isoquinoline-1-carboxylate structure. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes data from its immediate precursor, Isoquinoline-1-carboxylic acid, to predict the expected spectral characteristics. This predicted data is then compared with the experimental data of a structural isomer, Methyl quinoline-2-carboxylate, and another related compound, Ethyl isoquinoline-1-carboxylate, to provide a comprehensive framework for structural verification.
Spectroscopic Data Comparison
The structural confirmation of an organic molecule like this compound relies on a combination of spectroscopic techniques. The primary methods discussed here are Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted and Experimental Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the comparative compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons (ppm) | -CH₃ (Ester) (ppm) | Other | Solvent |
| This compound (Predicted) | ~7.5 - 8.5 (m) | ~4.0 (s) | CDCl₃ | |
| Isoquinoline-1-carboxylic acid | 7.6-7.8 (m, 2H), 7.8-8.0 (m, 1H), 8.25 (d, 1H), 8.55 (d, 1H), 9.4 (d, 1H) | - | 13.5 (br s, 1H, -COOH) | DMSO-d₆[1] |
| Methyl quinoline-2-carboxylate | 7.62 (ddd), 7.78 (ddd), 7.88 (dd), 8.12 (dd), 8.25 (d), 8.35 (d) | 4.07 (s) | CDCl₃ | |
| Ethyl isoquinoline-1-carboxylate Derivative | 8.04 (d), 7.92 (d), 7.72 – 7.63 (m), 7.55 – 7.46 (m) | - | 4.57 (q, 2H, -CH₂-), 1.49 (t, 3H, -CH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons (ppm) | C=O (Ester/Acid) (ppm) | -CH₃ (Ester) (ppm) | Other | Solvent |
| This compound (Predicted) | ~125 - 150 | ~165 | ~53 | CDCl₃ | |
| Isoquinoline-1-carboxylic acid | 125.1, 127.4, 128.4, 128.9, 129.0, 130.3, 137.5, 142.2, 149.9 | 166.2 | - | DMSO-d₆ | |
| Methyl quinoline-2-carboxylate | 119.0, 127.5, 128.2, 129.5, 129.6, 130.2, 137.2, 146.8, 148.2 | 165.8 | 52.9 | CDCl₃ | |
| Ethyl isoquinoline-1-carboxylate Derivative | 122.6, 123.9, 124.6, 126.6, 127.9, 128.5, 128.9, 129.9, 131.0, 134.3, 139.0, 148.4, 161.7 | 168.8 | - | 61.7 (-CH₂-), 14.4 (-CH₃) | CDCl₃ |
Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound (Predicted) | ~1720 | ~1250 | ~1600, ~1450 | ~3050 |
| Isoquinoline-1-carboxylic acid | 1697 (in KBr) | - | Multiple bands | Multiple bands |
| Methyl quinoline-2-carboxylate | 1725 | 1290, 1250 | 1620, 1590, 1500 | 3060 |
| Ethyl isoquinoline-1-carboxylate Derivative | 1715-1730 | ~1240 | Multiple bands | Multiple bands |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 187.06 | Predicted: 156 ([M-OCH₃]⁺), 128 ([M-COOCH₃]⁺) |
| Isoquinoline-1-carboxylic acid | 173.05 | 128 ([M-COOH]⁺) |
| Methyl quinoline-2-carboxylate | 187.06 | 156 ([M-OCH₃]⁺), 128 ([M-COOCH₃]⁺) |
| Ethyl isoquinoline-1-carboxylate | 201.08 | 172 ([M-C₂H₅]⁺), 156 ([M-OC₂H₅]⁺), 128 ([M-COOC₂H₅]⁺) |
Disclaimer: The spectroscopic data for this compound is predicted based on the known data of Isoquinoline-1-carboxylic acid and general principles of spectroscopy. Experimental verification is recommended.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used in the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
2. Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample (typically in the range of 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
2. Data Acquisition:
-
The analysis is performed on an ESI-mass spectrometer.
-
The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
A full scan mass spectrum is acquired to determine the molecular weight.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of an organic compound's structure.
Caption: Workflow for Spectroscopic Structure Confirmation.
This guide provides a foundational comparison for the spectroscopic analysis of this compound. For definitive structural confirmation, it is imperative to obtain and analyze the experimental spectra of the synthesized compound.
References
A Comparative Guide to Purity Assessment of Methyl Isoquinoline-1-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of compounds like Methyl isoquinoline-1-carboxylate is a critical step in guaranteeing the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and suitability for a broad range of compounds.[1] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.
Proposed HPLC Method
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good initial choice.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the main peak from any potential impurities with different polarities. A suggested starting gradient is:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of isoquinoline and its derivatives, initial monitoring at 254 nm and 280 nm is recommended. A PDA detector would be ideal to assess peak purity and identify the optimal detection wavelength.[2]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Workflow for HPLC Method Development
Comparison with Alternative Analytical Methods
While HPLC is the primary choice, other techniques can provide complementary information or may be more suitable for specific types of impurities.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds. | Requires specialized equipment, can be time-consuming for method development. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection. | Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Relates the integral of an analyte's NMR signal to that of a certified internal standard of known purity. | Provides an absolute purity value without the need for a reference standard of the analyte, non-destructive.[3] | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, potential for signal overlap.[3] |
| TLC (Thin-Layer Chromatography) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis and screening.[4] | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. |
Detailed Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is crucial for identifying and quantifying any residual solvents from the synthesis of this compound.
Experimental Protocol: Headspace GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A low-polarity column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add a suitable solvent (e.g., DMSO) that does not interfere with the expected residual solvents.
Quantitative NMR (qNMR) for Absolute Purity
qNMR provides a direct measurement of purity against a certified reference material.[3]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: An NMR spectrometer with a field strength of at least 400 MHz.
-
Internal Standard: A high-purity, stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
Logical Relationship for Purity Determination
Conclusion
For a comprehensive and reliable assessment of the purity of this compound, a multi-faceted approach is recommended. RP-HPLC stands out as the primary technique for quantifying the main component and related, non-volatile impurities. This should be complemented by GC-MS for the analysis of residual solvents and potentially qNMR for an orthogonal confirmation of absolute purity. Thin-Layer Chromatography can serve as a rapid, preliminary screening tool. By employing these methods in a logical workflow, researchers can confidently establish the purity of their material, ensuring the integrity of their subsequent research and development activities.
References
A Comparative Guide to the Synthetic Routes of Methyl Isoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl isoquinoline-1-carboxylate is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a detailed examination of their respective methodologies, yields, and chemical principles.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Route | Key Steps | Overall Yield | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
| 1. Reissert-Henze Reaction | 1. Reissert Compound Formation2. Hydrolysis3. Esterification | ~60-70% | Isoquinoline, KCN, Methyl Chloroformate, HCl, Methanol, H₂SO₄ | Varied, includes low temperatures for Reissert formation and reflux for hydrolysis/esterification. | Well-established, reliable method. | Use of highly toxic potassium cyanide; multi-step process. |
| 2. Oxidation of 1-Methylisoquinoline | 1. Bischler-Napieralski Reaction2. Oxidation3. Esterification | ~45-55% | β-Phenylethylamine, Acetic Anhydride, P₂O₅, SeO₂, Methanol, H₂SO₄ | High temperatures required for cyclization and oxidation. | Avoids the use of cyanide. | Lower overall yield; selenium dioxide is toxic. |
| 3. Palladium-Catalyzed Methoxycarbonylation | 1. Halogenation of Isoquinoline2. Methoxycarbonylation | ~70-80% | Isoquinoline, I₂, H₂SO₄, Pd(OAc)₂, PPh₃, CO, Methanol | Requires specialized equipment for handling carbon monoxide gas. | High overall yield; fewer steps. | Use of a toxic gas (CO) and a precious metal catalyst. |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Detailed Experimental Protocols
Route 1: Reissert-Henze Reaction
This classical method provides a reliable route to the target compound through a cyano-isoquinoline intermediate.
Step 1: Synthesis of 2-Methoxycarbonyl-1-cyano-1,2-dihydroisoquinoline (Reissert Compound)
In a well-ventilated fume hood, a solution of potassium cyanide (13.0 g, 0.2 mol) in water (40 mL) is added to a vigorously stirred solution of isoquinoline (12.9 g, 0.1 mol) in methylene chloride (100 mL) at 0-5 °C. Methyl chloroformate (11.4 g, 0.12 mol) is then added dropwise over 30 minutes, maintaining the temperature below 10 °C. The reaction mixture is stirred for an additional 2 hours at room temperature. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude Reissert compound. Recrystallization from methanol affords the pure product.
-
Yield: Approximately 85-90%
Step 2: Hydrolysis to Isoquinoline-1-carboxylic acid
The Reissert compound (10.7 g, 0.05 mol) is suspended in concentrated hydrochloric acid (50 mL) and the mixture is heated at reflux for 4 hours. The resulting solution is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution, causing the precipitation of isoquinoline-1-carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
-
Yield: Approximately 80-85%
Step 3: Esterification to this compound
A suspension of isoquinoline-1-carboxylic acid (8.65 g, 0.05 mol) in methanol (100 mL) is cooled in an ice bath. Concentrated sulfuric acid (2 mL) is added dropwise with stirring. The mixture is then heated at reflux for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in methylene chloride. The organic solution is washed with saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated to give the crude methyl ester. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product.
-
Yield: Approximately 90-95%
Route 2: Oxidation of 1-Methylisoquinoline
This route avoids the use of cyanide but involves a multi-step synthesis of the 1-methylisoquinoline precursor followed by oxidation.
Step 1: Synthesis of 1-Methylisoquinoline (via Bischler-Napieralski Reaction)
β-Phenylethylamine (12.1 g, 0.1 mol) is treated with acetic anhydride (11.2 g, 0.11 mol) to form N-acetyl-β-phenylethylamine. The resulting amide is then mixed with phosphorus pentoxide (28.4 g, 0.2 mol) in dry toluene (150 mL) and refluxed for 2 hours to yield 1-methyl-3,4-dihydroisoquinoline. Dehydrogenation of the dihydroisoquinoline is achieved by refluxing with 10% palladium on carbon (1 g) in a high-boiling solvent such as decalin for 4 hours to afford 1-methylisoquinoline.
-
Yield: Approximately 60-70% over three steps.
Step 2: Oxidation to Isoquinoline-1-carboxylic acid
1-Methylisoquinoline (7.15 g, 0.05 mol) is dissolved in pyridine (50 mL), and selenium dioxide (6.1 g, 0.055 mol) is added portion-wise. The mixture is heated at reflux for 12 hours. The reaction mixture is then cooled, and the selenium metal is removed by filtration. The filtrate is concentrated, and the residue is dissolved in 10% sodium hydroxide solution. The aqueous solution is washed with ether and then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Yield: Approximately 75-80%
Step 3: Esterification to this compound
This step follows the same procedure as Step 3 in the Reissert-Henze Reaction.
-
Yield: Approximately 90-95%
Route 3: Palladium-Catalyzed Methoxycarbonylation of 1-Iodoisoquinoline
This modern approach offers a more direct route with fewer steps, although it requires specialized equipment.
Step 1: Synthesis of 1-Iodoisoquinoline
To a solution of isoquinoline (12.9 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C, iodine (25.4 g, 0.1 mol) is added portion-wise. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with sodium thiosulfate solution to remove excess iodine and then with water. Recrystallization from ethanol gives pure 1-iodoisoquinoline.
-
Yield: Approximately 80-85%
Step 2: Palladium-Catalyzed Methoxycarbonylation
In a high-pressure reactor, a mixture of 1-iodoisoquinoline (12.75 g, 0.05 mol), palladium(II) acetate (0.112 g, 0.5 mol%), triphenylphosphine (0.262 g, 1 mol%), and triethylamine (7.0 mL, 0.05 mol) in methanol (100 mL) is charged. The reactor is flushed with carbon monoxide and then pressurized to 10 atm with CO. The reaction mixture is heated at 100 °C with stirring for 12 hours. After cooling, the pressure is released, and the reaction mixture is filtered. The filtrate is concentrated, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.
-
Yield: Approximately 85-90%
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including available equipment, scale of synthesis, and tolerance for hazardous reagents. The Reissert-Henze reaction is a classic and reliable method, while the oxidation of 1-methylisoquinoline offers a cyanide-free alternative, albeit with a lower overall yield. For laboratories equipped for handling pressurized gases, the palladium-catalyzed methoxycarbonylation of 1-iodoisoquinoline presents the most efficient and direct route with the highest reported overall yield. Each method has its distinct advantages and challenges, and a thorough evaluation of these factors is crucial for successful synthesis.
Evaluating the Efficacy of Methyl Isoquinoline-1-carboxylate as a Reagent: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive evaluation of Methyl isoquinoline-1-carboxylate, primarily focusing on its application as a precursor to a novel leaving group in glycosylation reactions. Its performance is objectively compared with established alternatives, supported by experimental data to inform reagent choice in complex carbohydrate synthesis.
Introduction to this compound and its Role in Synthesis
This compound is a heterocyclic compound that has recently gained attention not as a direct acylating agent, but as a precursor to the isoquinoline-1-carboxylate leaving group. This leaving group has shown significant promise in facilitating challenging glycosylation reactions, offering a unique set of advantages over traditional methods. The core concept involves the use of a glycosyl isoquinoline-1-carboxylate donor, which is activated under mild conditions to form a glycosidic bond.
Application in Glycosylation: A Comparative Analysis
The primary application of the isoquinoline-1-carboxylate moiety is as a leaving group in glycosylation reactions. In this context, a glycosyl donor bearing the isoquinoline-1-carboxylate group at the anomeric position is activated, typically with a copper(II) triflate (Cu(OTf)₂) catalyst, to react with a glycosyl acceptor.
A key advantage of this methodology is the formation of an insoluble copper isoquinoline-1-carboxylate salt as a byproduct.[1][2] This precipitation effectively removes the leaving group from the reaction mixture, driving the equilibrium towards the product and simplifying purification, rendering it a "traceless" leaving group in solution.[1][2]
Comparison with Alternative Glycosyl Donors
The efficacy of glycosyl isoquinoline-1-carboxylates can be best understood by comparing them to other widely used glycosyl donors. The following table summarizes the performance of various donors in representative glycosylation reactions.
| Glycosyl Donor Class | Leaving Group | Typical Activator(s) | Typical Yield (%) | Stereoselectivity | Advantages | Disadvantages |
| Glycosyl Isoquinoline-1-carboxylate | Isoquinoline-1-carboxylate | Cu(OTf)₂ | 85-95[1] | Dependent on substrate and conditions | Benchtop stable donor, mild activation, "traceless" leaving group (precipitates), neutral reaction conditions.[1][2] | Newer method, less established than others. |
| Glycosyl Trichloroacetimidate | Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | 70-90[3] | Generally good, can be tuned | Highly reactive, well-established method.[3] | Moisture sensitive, can form trichloroacetamide byproduct.[4] |
| Glycosyl Bromide/Chloride | Halogen (Br, Cl) | AgOTf, Hg(CN)₂ | 60-85[5][6] | Can be variable, neighboring group participation influences outcome.[6] | Historically significant, can be highly reactive. | Often require stoichiometric heavy metal activators, donors can be unstable.[7] |
| Thioglycoside | Thioalkyl/Thioaryl | NIS/TfOH, DMTST | 75-95[7] | Good, tunable reactivity | Stable donors, suitable for orthogonal strategies.[7] | Can require toxic thiols for preparation, activation can be sluggish. |
Experimental Protocol: Glycosylation using Glycosyl Isoquinoline-1-carboxylate
The following is a general procedure for the Cu(OTf)₂-catalyzed glycosylation using a glycosyl isoquinoline-1-carboxylate donor, based on the work of Tang and co-workers.[1][2]
Materials:
-
Glycosyl isoquinoline-1-carboxylate donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (0.6-1.2 equiv)[1]
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl isoquinoline-1-carboxylate donor, glycosyl acceptor, and anhydrous solvent.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add Copper(II) triflate to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will typically contain a precipitate of copper isoquinoline-1-carboxylate.
-
Filter the reaction mixture through a pad of celite to remove the precipitate.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Workflow and Signaling Pathway Diagrams
To visually represent the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Cu(OTf)₂-catalyzed glycosylation.
Caption: Proposed catalytic cycle for the glycosylation reaction.
Conclusion
This compound serves as a valuable precursor for the synthesis of glycosyl isoquinoline-1-carboxylate donors. These donors, in conjunction with a copper(II) triflate catalyst, offer an efficient and mild alternative for the construction of glycosidic bonds. The key advantages of this system, including the stability of the donor and the precipitation of the leaving group as a copper salt, make it a compelling choice for complex oligosaccharide synthesis. While more established methods like those using glycosyl trichloroacetimidates or thioglycosides have a longer track record, the unique features of the isoquinoline-1-carboxylate leaving group warrant its consideration in the design of modern synthetic strategies. Further research will likely expand the scope and application of this promising reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
"structure-activity relationship of Methyl isoquinoline-1-carboxylate derivatives"
A comparative analysis of the structure-activity relationship (SAR) of methyl isoquinoline-1-carboxylate derivatives reveals a landscape of diverse biological activities, ranging from antibacterial to enzyme inhibition. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to aid researchers and drug development professionals in this field.
Comparative Biological Activity of Isoquinoline Derivatives
The biological activity of isoquinoline derivatives is significantly influenced by the nature and position of substituents on the isoquinoline core. The following table summarizes the antibacterial activity of a series of tricyclic isoquinoline derivatives, which are structurally related to this compound.
| Compound ID | R1 | R2 | R3 | R4 | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pneumoniae (MIC, µg/mL) | Enterococcus faecium (MIC, µg/mL) |
| 8a | H | H | H | H | >128 | >128 | >128 |
| 8b | OMe | OMe | H | H | >128 | >128 | >128 |
| 8c | \multicolumn{2}{c | }{-O-CH2-O-} & H & H & >128 | >128 | >128 | |||
| 8d | H | OMe | H | H | 16 | >128 | 128 |
| 8e | H | OEt | H | H | >128 | >128 | >128 |
| 8f | H | OBn | H | H | 32 | 32 | 64 |
| Data extracted from a study on the synthesis and investigation of tricyclic isoquinoline derivatives as antibacterial agents.[1] |
From this data, a preliminary SAR can be deduced. The presence of a single methoxy group at the R2 position (compound 8d ) or a benzyloxy group at the R2 position (compound 8f ) appears to be crucial for antibacterial activity against the tested Gram-positive pathogens. In contrast, unsubstituted (compound 8a ), dimethoxy-substituted (compound 8b ), methylenedioxy-substituted (compound 8c ), and ethoxy-substituted (compound 8e ) derivatives showed no significant activity. This suggests that a single, appropriately sized alkoxy or aryloxy group at the R2 position may be optimal for interaction with the bacterial target.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting the SAR data.
Antibacterial Activity Assay[1]
The minimum inhibitory concentration (MIC) of the synthesized compounds against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium was determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in cation-adjusted Mueller-Hinton broth (CAMHB). The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension was then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation and Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. A serial two-fold dilution of each compound was prepared in CAMHB in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing Structure-Activity Relationship (SAR) Workflow
The process of conducting an SAR study is a systematic workflow that involves iterative cycles of design, synthesis, and biological evaluation.
Caption: A diagram illustrating the iterative workflow of a typical Structure-Activity Relationship (SAR) study.
Signaling Pathway and Mechanism of Action
While the precise mechanism of action for many isoquinoline derivatives is still under investigation, some have been shown to exert their effects through the inhibition of specific enzymes or by interfering with key signaling pathways. For instance, certain isoquinoline alkaloids have been reported to inhibit cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2), which are key mediators of inflammation.[2]
Caption: Inhibition of the COX-2 signaling pathway by certain isoquinoline derivatives.
References
A Comparative Guide to Analytical Methods for the Characterization of Isoquinoline-1-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of isoquinoline-1-carboxylate esters. These compounds are significant in medicinal chemistry, and robust analytical methods are crucial for their synthesis, purification, and quality control. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and visual workflows to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, quantification, and purification of isoquinoline-1-carboxylate esters. Reversed-phase HPLC is the most common modality, offering excellent resolution and reproducibility.
Comparison of HPLC Methods
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Chiral HPLC |
| Stationary Phase | C18 (Octadecyl Silane) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., 0.1% Formic Acid) | Hexane/Isopropanol or other non-polar/polar solvent mixtures |
| Principle | Separation based on hydrophobicity. | Separation of enantiomers based on differential interactions with a chiral stationary phase. |
| Advantages | Widely applicable, robust, good for purity assessment and quantification. | Essential for separating stereoisomers, crucial for pharmacological studies. |
| Limitations | Does not separate enantiomers. | Not necessary for achiral compounds; can be more expensive. |
Experimental Protocol: Reversed-Phase HPLC
This protocol is a general guideline for the analysis of simple isoquinoline-1-carboxylate esters, such as the methyl or ethyl ester.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, injector, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isoquinoline-1-carboxylate ester in the initial mobile phase composition (e.g., 10% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of isoquinoline-1-carboxylate esters through fragmentation analysis. It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.
Comparison of Ionization and Fragmentation Techniques
| Technique | Principle | Advantages | Common Applications |
| Electrospray Ionization (ESI) | Soft ionization technique that produces protonated molecules [M+H]+. | Suitable for polar and thermally labile compounds; easily coupled with LC. | Molecular weight determination and structural elucidation of a wide range of compounds. |
| Collision-Induced Dissociation (CID) | Fragmentation of selected ions by collision with an inert gas. | Provides characteristic fragmentation patterns for structural confirmation. | Tandem mass spectrometry (MS/MS) for detailed structural analysis. |
Expected Fragmentation Pattern of Ethyl Isoquinoline-1-carboxylate
In ESI-MS, ethyl isoquinoline-1-carboxylate is expected to be observed as the protonated molecule [M+H]+. In a tandem MS (MS/MS) experiment using CID, the following fragmentation pathways are likely:
-
Loss of ethylene (C2H4): A common fragmentation for ethyl esters, leading to the formation of the corresponding carboxylic acid ion.
-
Loss of the ethoxy group (-OCH2CH3): Cleavage of the ester bond to yield an acylium ion.
-
Fragmentation of the isoquinoline ring: Characteristic losses associated with the isoquinoline core, although these are typically less favorable than the ester fragmentations.
Experimental Protocol: LC-MS
-
LC System: Utilize the HPLC conditions described in the previous section.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
ESI Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
MS Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to determine the molecular weight.
-
Tandem MS (MS/MS): Select the [M+H]+ ion of the target compound for fragmentation using an appropriate collision energy (e.g., 10-30 eV) to obtain a product ion spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isoquinoline-1-carboxylate esters. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Comparison of NMR Techniques
| Technique | Information Provided |
| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons (through spin-spin coupling). |
| ¹³C NMR | Number of different types of carbons and their chemical environment. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between protons (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC) for complete structural assignment. |
¹H and ¹³C NMR Spectral Data
The following tables summarize typical chemical shift ranges for methyl and ethyl isoquinoline-1-carboxylate.[1]
Table 1: ¹H NMR Data (in CDCl₃)
| Proton | Methyl Isoquinoline-1-carboxylate (δ, ppm) | Ethyl Isoquinoline-1-carboxylate (δ, ppm) |
| Isoquinoline H | 7.50 - 8.50 (m) | 7.46 - 8.04 (m) |
| O-CH₃ | 4.16 (s) | - |
| O-CH₂-CH₃ | - | 4.57 (q) |
| O-CH₂-CH₃ | - | 1.49 (t) |
Table 2: ¹³C NMR Data (in CDCl₃)
| Carbon | This compound (δ, ppm) | Ethyl Isoquinoline-1-carboxylate (δ, ppm) |
| C=O | 168.25 | 168.83 |
| Isoquinoline C | 116.58 - 151.92 | 122.61 - 161.71 |
| O-CH₃ | 54.13 | - |
| O-CH₂-CH₃ | - | 61.73 |
| O-CH₂-CH₃ | - | 14.37 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isoquinoline-1-carboxylate ester in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and determine the chemical shifts for all signals in both spectra.
-
Conclusion
The comprehensive characterization of isoquinoline-1-carboxylate esters is best achieved through a combination of analytical techniques. HPLC is indispensable for assessing purity and for purification. Mass spectrometry provides crucial molecular weight information and aids in structural confirmation through fragmentation analysis. Finally, NMR spectroscopy offers a complete and unambiguous structural elucidation. The specific choice and combination of these methods will depend on the research or development goals, such as routine quality control, metabolite identification, or the characterization of novel compounds.
References
Safety Operating Guide
Proper Disposal of Methyl Isoquinoline-1-Carboxylate: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for methyl isoquinoline-1-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical.
This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment.
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and eye irritation.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of dust formation. | To prevent respiratory tract irritation.[3][4] |
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[1]
-
Ensure adequate ventilation in the handling area.[4]
-
Avoid contact with skin and eyes.[4]
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain or in regular trash.[4]
Step-by-Step Disposal Workflow:
-
Segregation and Storage:
-
Store waste this compound in a designated, well-labeled, and sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[4]
-
-
Contact a Licensed Waste Disposal Company:
-
Engage a certified hazardous waste disposal company to handle the collection and disposal of the chemical.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Internal Laboratory Procedures:
-
Follow your institution's specific protocols for hazardous waste pickup. This may involve filling out a hazardous waste manifest and scheduling a pickup.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.
-
The decontaminated container can then be disposed of as non-hazardous waste, in accordance with your institution's guidelines.
-
In the event of a spill, contain the spill using an inert absorbent material, and collect it into a suitable container for disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines for detailed information and any specific local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
References
Personal protective equipment for handling Methyl isoquinoline-1-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl isoquinoline-1-carboxylate (CAS No. 27104-72-9) was publicly available at the time of this writing. The following guidance is based on the safety data of closely related isomers, namely Methyl isoquinoline-3-carboxylate and Methyl isoquinoline-5-carboxylate, as well as general laboratory safety protocols for handling similar chemical compounds. Researchers should always perform a thorough risk assessment before starting any new procedure.
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for its isomers, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Appropriate PPE is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[2] | Prevents skin contact which may cause irritation.[1][3] Use proper glove removal technique to avoid contamination.[2] |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] For higher-level protection or in case of insufficient ventilation, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type OV/AG/P99 US or ABEK-P2 EU).[2] | Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2][3] |
First Aid Measures
Immediate and appropriate first aid is critical in case of accidental exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan ensures the safety of personnel and the integrity of the experiment.
Experimental Workflow:
Protocol for Safe Handling:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in Table 1.
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[4]
-
Keep containers tightly sealed.
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Procedures
| Waste Type | Disposal Method |
| Unused Product and Contaminated Solids | Dispose of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Keep in suitable, closed containers for disposal.[2] |
| Contaminated Packaging | Dispose of as unused product in accordance with local regulations.[2] |
| Contaminated Labware (e.g., gloves, pipette tips) | Dispose of in a designated hazardous waste container. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[2] |
Spill Management:
In the event of a spill, evacuate personnel to a safe area.[2] Use personal protective equipment and avoid breathing dust or vapors.[2] Sweep up the spilled solid, taking care not to create dust, and place it in a suitable, closed container for disposal.[2] Do not let the product enter drains.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
